molecular formula C15H22N2O B598135 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 151096-97-8

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B598135
CAS No.: 151096-97-8
M. Wt: 246.354
InChI Key: AWHHKKHMEIVLFM-UHFFFAOYSA-N
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Description

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15/h1-5,16H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHKKHMEIVLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702217
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151096-97-8
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential synthetic pathway for 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane, a spirocyclic compound of interest in medicinal chemistry. The protocol is based on established methodologies for the synthesis of analogous 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1] Spirocyclic scaffolds, particularly those incorporating piperidine rings, are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties.

Synthetic Strategy Overview

The proposed synthesis of this compound is a multi-step sequence commencing with a protected piperidone derivative. The key steps involve the formation of an epoxide, subsequent nucleophilic ring-opening, acylation, and an intramolecular cyclization to construct the characteristic spirocyclic core. The final steps involve deprotection and subsequent functionalization.

A logical workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Core Synthesis cluster_final Final Product Formation A N-Boc-4-piperidone B Epoxidation A->B Corey-Chaykovsky Reagent C Ring Opening (with Benzylamine) B->C Thermal Ring Opening D Acylation C->D Acyl Halide E Intramolecular Cyclization D->E Potassium tert-butoxide F Boc Deprotection E->F Acidic Conditions G Final Product: This compound F->G Purification

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from a general strategy for the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1]

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Epoxide Formation)

Methodology:

  • To a solution of trimethylsulfoxonium iodide in anhydrous DMSO, add sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for 1 hour at room temperature to form the Corey-Chaykovsky reagent.

  • Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the epoxide.

Reactant/Reagent Exemplary Molar Ratio Notes
N-Boc-4-piperidone1.0 eq
Trimethylsulfoxonium iodide1.2 eq
Sodium Hydride (60%)1.2 eq
Anhydrous DMSO-Solvent
Step 2: Synthesis of tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate (Ring Opening)

Methodology:

  • In a sealed tube, dissolve the epoxide from Step 1 in benzylamine.

  • Heat the mixture at 80-100 °C for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess benzylamine under reduced pressure.

  • The crude amino alcohol can be used in the next step without further purification or can be purified by column chromatography if necessary.

Reactant/Reagent Exemplary Molar Ratio Notes
Epoxide1.0 eq
BenzylamineExcess (acts as reagent and solvent)
Step 3: Synthesis of tert-butyl 4-((N-benzyl-2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate (Acylation)

Methodology:

  • Dissolve the amino alcohol from Step 2 in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C and add 2-chloroacetyl chloride dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the acylated product.

Reactant/Reagent Exemplary Molar Ratio Notes
Amino alcohol1.0 eq
2-Chloroacetyl chloride1.1 eq
Triethylamine1.5 eqBase
Dichloromethane-Solvent
Step 4: Synthesis of tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (Intramolecular Cyclization)

Methodology:

  • Dissolve the acylated product from Step 3 in anhydrous THF.

  • Cool the solution to -10 °C under a nitrogen atmosphere.

  • Add potassium tert-butoxide portion-wise, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at low temperature for 2-4 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the spirocyclic compound.

Reactant/Reagent Exemplary Molar Ratio Notes
Acylated Product1.0 eq
Potassium tert-butoxide1.2 eqBase for cyclization
Anhydrous THF-Solvent
Step 5: Synthesis of this compound (Boc Deprotection)

Methodology:

  • Dissolve the Boc-protected spirocycle from Step 4 in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to pH > 10.

  • Extract the final product with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound.

Reactant/Reagent Notes
Boc-protected spirocycle
HCl in Dioxane or TFA in DCMDeprotecting agent

Quantitative Data Summary

While specific yields for the synthesis of this compound are not available in the cited literature, the general methodology for analogous compounds suggests that good to excellent yields can be expected for each step.[1] The following table provides a template for recording experimental data.

Step Product Theoretical Yield (g) Actual Yield (g) % Yield Analytical Data (e.g., m.p., NMR, MS)
1tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
2tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate
3tert-butyl 4-((N-benzyl-2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate
4tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
5This compound

Signaling Pathways and Logical Relationships

The synthesis of the target molecule follows a logical progression of bond-forming and functional group manipulation steps. This can be visualized as a pathway where each reaction transforms the substrate into a more complex intermediate, culminating in the final spirocyclic product.

Logical_Progression node_start Starting Material N-Boc-4-piperidone node_epoxide Intermediate 1 Epoxide node_start->node_epoxide Epoxidation node_aminoalcohol Intermediate 2 Amino Alcohol node_epoxide->node_aminoalcohol Ring Opening node_acylated Intermediate 3 Acylated Amine node_aminoalcohol->node_acylated Acylation node_spiro_boc Intermediate 4 Boc-Protected Spirocycle node_acylated->node_spiro_boc Intramolecular Cyclization node_final {Final Product | this compound} node_spiro_boc->node_final Deprotection

Figure 2: Logical progression of intermediates in the synthesis.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions for each step to achieve the best possible outcomes. Standard analytical techniques should be employed to characterize all intermediates and the final product to confirm their identity and purity.

References

Technical Guide: Spectroscopic and Mechanistic Insights into 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the spectroscopic characterization methods, synthetic pathways, and putative signaling mechanisms related to 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane. While specific experimental spectroscopic data for this exact compound is not publicly available in the reviewed literature, this guide offers comprehensive, generalized protocols and explores the relevant biological pathways informed by analogous compounds.

Introduction to this compound

This compound belongs to a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry. The rigid, three-dimensional structure of the diazaspiro[5.5]undecane scaffold makes it an attractive framework for the design of selective and high-affinity ligands for various biological targets. The benzyl substituent suggests a role in interacting with aromatic-binding pockets of target proteins.

Research into structurally related 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has identified them as potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, highlighting their potential for the development of novel analgesics with improved side-effect profiles.

Spectroscopic Data

A thorough search of the scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound. While its synthesis is described as part of a larger library of compounds, the detailed characterization data has not been published in accessible formats.

Therefore, this section provides generalized experimental protocols for acquiring such data for a novel small organic molecule of this type.

General Experimental Protocols for Spectroscopic Analysis

The following tables outline standard methodologies for the spectroscopic characterization of a compound like this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

ParameterDescription
Instrument 400 MHz (or higher) NMR Spectrometer
Nuclei ¹H, ¹³C
Sample Prep 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
¹H NMR Pulse Program: Standard single-pulse experiment. Spectral Width: -2 to 12 ppm. Number of Scans: 16-64. Relaxation Delay: 1-5 s. Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
¹³C NMR Pulse Program: Proton-decoupled pulse program (e.g., PENDANT, DEPT). Spectral Width: 0 to 220 ppm. Number of Scans: 1024-4096 (due to lower natural abundance). Relaxation Delay: 2-10 s. Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Table 2: Infrared (IR) Spectroscopy Protocol

ParameterDescription
Instrument Fourier-Transform Infrared (FTIR) Spectrometer
Sample Prep A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made by grinding a small amount of the solid sample with KBr powder and pressing it into a disk.
Method Attenuated Total Reflectance (ATR) or Transmission
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32
Data Presentation Transmittance (%) vs. Wavenumber (cm⁻¹)

Table 3: Mass Spectrometry (MS) Protocol

ParameterDescription
Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI) is common for this type of molecule.
Mode Positive ion mode is typical for nitrogen-containing compounds to observe [M+H]⁺.
Sample Prep The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
Mass Range A range appropriate for the expected molecular weight (for C₁₅H₂₂N₂O, MW = 246.35), e.g., m/z 50-500.
Data Acquired Full scan for the molecular ion and tandem MS (MS/MS) for fragmentation patterns to aid in structural elucidation.

Synthesis and Mechanistic Pathways

General Synthetic Workflow

The synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, including the benzyl analog, typically follows a multi-step sequence. The diagram below illustrates a generalized workflow based on published methodologies for similar compounds.

G General Synthetic Workflow for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation N-Boc-4-piperidone N-Boc-4-piperidone Epoxide_Formation Epoxide Formation N-Boc-4-piperidone->Epoxide_Formation Corey-Chaykovsky Reagent Benzylamine Benzylamine Ring_Opening Ring Opening with Benzylamine Benzylamine->Ring_Opening Epoxide_Formation->Ring_Opening Acylation Acylation Ring_Opening->Acylation Intramolecular_Cyclization Intramolecular Cyclization Acylation->Intramolecular_Cyclization Boc_Deprotection Boc Deprotection Intramolecular_Cyclization->Boc_Deprotection Final_Product This compound Boc_Deprotection->Final_Product

Caption: Synthetic route for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes.

Proposed Signaling Pathway

Compounds in this class have been identified as dual-acting ligands on the μ-opioid receptor (MOR) and the σ1 receptor (σ1R). The diagram below illustrates the general signaling cascades associated with these receptors. As an agonist at MOR, the compound would promote inhibitory signals, while as an antagonist at σ1R, it would block its pro-nociceptive and modulatory actions.

G Proposed Signaling Pathway of a Dual MOR Agonist and σ1R Antagonist cluster_0 μ-Opioid Receptor (MOR) Agonism cluster_1 σ1 Receptor (σ1R) Antagonism Ligand_MOR 4-Benzyl-1-oxa-4,9- diazaspiro[5.5]undecane (Agonist) MOR μ-Opioid Receptor Ligand_MOR->MOR Gi Gi Protein Activation MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC Inhibits GIRK GIRK Channel Activation Gi->GIRK Activates Ca_channel Ca²⁺ Channel Inhibition Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux GIRK->K_efflux Analgesia_MOR Analgesia K_efflux->Analgesia_MOR Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia_MOR Ligand_S1R 4-Benzyl-1-oxa-4,9- diazaspiro[5.5]undecane (Antagonist) S1R σ1 Receptor Ligand_S1R->S1R Blocks Analgesia_S1R Potentiation of Analgesia Ligand_S1R->Analgesia_S1R NMDA NMDA Receptor Modulation S1R->NMDA Modulates Pain_Sensitization Pain Sensitization S1R->Pain_Sensitization Contributes to Ca_S1R ↓ Ca²⁺ Influx NMDA->Ca_S1R Ca_S1R->Pain_Sensitization Leads to

Caption: Dual action on MOR and σ1R for potential analgesic effects.

Conclusion

While direct spectroscopic data for this compound remains elusive in the public domain, the established synthetic routes and the pharmacological profile of its analogs provide a strong foundation for its study. The dual activity as a MOR agonist and σ1R antagonist represents a promising strategy in modern drug discovery for developing safer and more effective analgesics. The protocols and pathways outlined in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related spirocyclic compounds. Further research and publication of detailed characterization data are encouraged to fully elucidate the properties of this specific molecule.

The Ascending Trajectory of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The unique spirocyclic structure of 1-oxa-4,9-diazaspiro[5.5]undecane has emerged as a privileged scaffold in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. The incorporation of a 4-benzyl group, in particular, has paved the way for derivatives with significant therapeutic potential, spanning from central nervous system disorders to chronic diseases. This technical guide provides an in-depth analysis of the biological activities of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, focusing on quantitative data, experimental protocols, and the underlying pharmacological pathways.

Dual-Targeting Analgesics: MOR Agonism and σ1R Antagonism

A significant breakthrough in the exploration of this scaffold has been the development of derivatives that act as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[1][2] This multimodal approach aims to provide potent pain relief comparable to traditional opioids like oxycodone, while mitigating common side effects such as constipation, by leveraging the antagonistic activity at the σ1R.[1]

Quantitative Biological Data

The structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the spirocyclic core and the 4-aryl group are critical for achieving a balanced dual-target profile. The following table summarizes the binding affinities (Ki) and functional activities (EC50) for a selection of key derivatives.

CompoundR¹ (at position 9)R² (at position 4-aryl)MOR Ki (nM) [³H]-DAMGOσ1R Ki (nM) --INVALID-LINK---pentazocineMOR Functional Assay EC50 (nM)
15au Phenethyl4-F1.5 ± 0.21.8 ± 0.315 ± 2
15ab PhenethylH2.3 ± 0.43.5 ± 0.625 ± 4
15as Phenethyl3-Me1.8 ± 0.32.1 ± 0.418 ± 3
15ar Phenethyl2-F3.1 ± 0.54.0 ± 0.732 ± 5
15at Cyclopropylmethyl4-F4.5 ± 0.85.2 ± 0.948 ± 7

Data extracted from studies on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1][2]

Mechanism of Action: A Synergistic Approach to Analgesia

The therapeutic rationale for this dual-target strategy is based on the distinct but complementary roles of the MOR and σ1R in pain modulation. MOR activation leads to potent analgesia, while σ1R antagonism can potentiate this effect and counteract opioid-induced side effects.

G cluster_ligand 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative cluster_receptors Cellular Receptors cluster_effects Pharmacological Effects Ligand Compound 15au MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonism Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Antagonism Analgesia Potent Analgesia MOR->Analgesia Sigma1R->Analgesia Potentiation SideEffects Reduced Constipation Sigma1R->SideEffects Mitigation

Caption: Dual-target mechanism for enhanced analgesia.

Soluble Epoxide Hydrolase (sEH) Inhibition for Chronic Kidney Disease

Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have also been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[3] This enzyme plays a role in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a promising therapeutic strategy for managing chronic kidney diseases.[3] A key identified compound, referred to as compound 19 in the literature, demonstrated excellent sEH inhibitory activity and oral bioavailability, leading to a reduction in serum creatinine in a rat model of glomerulonephritis.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental procedures.

Radioligand Binding Assays (MOR and σ1R)
  • Objective: To determine the binding affinity (Ki) of the test compounds for the human μ-opioid receptor and sigma-1 receptor.

  • Receptor Source: Membranes from HEK-293 cells stably transfected with the human MOR or σ1R.[2]

  • Radioligands:

    • MOR Assay: [³H]-DAMGO.[2]

    • σ1R Assay: --INVALID-LINK---pentazocine.[2]

  • Procedure (General):

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., naloxone for MOR, haloperidol for σ1R).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

MOR Functional Assay (cAMP Accumulation)
  • Objective: To determine the functional activity (EC50 and efficacy) of the compounds as MOR agonists.

  • Cell Line: CHO-K1 cells expressing the human MOR.[2]

  • Principle: MOR is a Gi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Cells are pre-treated with forskolin to stimulate cAMP production.

    • Cells are then incubated with varying concentrations of the test compound.

    • The reaction is stopped, and the cells are lysed.

    • Intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF-based assay).

  • Data Analysis: Dose-response curves are generated, and EC50 values (concentration producing 50% of the maximal response) are calculated. Efficacy is typically expressed as a percentage of the maximal effect induced by the standard full agonist DAMGO.[2]

Synthetic Workflow

A versatile synthetic route has been established for the preparation of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, allowing for the exploration of diverse substitutions.

G Start N-Boc-piperidone Epoxide Epoxide Formation (Corey-Chaykovsky) Start->Epoxide Aminoalcohol Ring Opening (Arylamine) Epoxide->Aminoalcohol Acylation Acylation (Acyl Halide) Aminoalcohol->Acylation Cyclization Intramolecular Cyclization (tBuOK) Acylation->Cyclization Spirocycle Protected Spirocycle Cyclization->Spirocycle Deprotection Boc-Deprotection (TFA) Spirocycle->Deprotection Alkylation N-Alkylation Deprotection->Alkylation Final Target Compound Alkylation->Final

Caption: General synthetic pathway to target derivatives.[2]

Conclusion

The this compound scaffold represents a highly adaptable platform for the design of novel therapeutics. The successful development of dual MOR/σ1R ligands for pain and potent sEH inhibitors for kidney disease underscores the versatility of this chemical framework. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, further exploring their therapeutic applications, and elucidating the nuanced structure-activity relationships that govern their interactions with diverse biological targets.

References

Structure-activity relationship (SAR) of 1-oxa-4,9-diazaspiro[5.5]undecane analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-oxa-4,9-diazaspiro[5.5]undecane Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its inherent three-dimensionality and synthetic tractability. This spirocyclic system serves as a versatile template for the design of novel therapeutic agents targeting a range of biological entities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-oxa-4,9-diazaspiro[5.5]undecane analogs, with a particular focus on their activity as dual modulators of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), as well as inhibitors of soluble epoxide hydrolase (sEH).

Core Structure

The fundamental 1-oxa-4,9-diazaspiro[5.5]undecane core is characterized by a spirocyclic junction connecting a piperidine and a morpholine ring. The numbering of the atoms in the ring system is crucial for understanding the substitution patterns discussed in the SAR studies.

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists

A significant area of research for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been in the development of dual-acting ligands for the MOR and σ1R, aiming to provide potent analgesia with an improved side-effect profile compared to traditional opioids.[1][2] The simultaneous agonism of MOR and antagonism of σ1R is a promising strategy for achieving potent pain relief with potentially reduced opioid-induced adverse effects.[1]

Structure-Activity Relationship (SAR) Insights

The SAR for this class of compounds has been systematically explored by modifying substituents at various positions of the spirocyclic core.[2]

  • Substitution at the N9-position: Introduction of a phenethyl group at the N9-position was found to be optimal for high affinity to both MOR and σ1R.

  • Substitution at the N4-position: Aryl and heteroaryl substitutions at the N4-position have a significant impact on the activity. A pyridyl moiety, in particular, has been shown to be favorable.

  • Substitution at the C2-position: Small alkyl groups at the C2-position of the morpholine ring are well-tolerated and can contribute to the overall balanced dual profile.[2]

Data Presentation

The following tables summarize the quantitative data for a selection of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, highlighting their binding affinities and functional activities at MOR and σ1R.[1]

Table 1: In Vitro Binding Affinities (Ki) of 1-oxa-4,9-diazaspiro[5.5]undecane Analogs at Human MOR and σ1R [1]

CompoundR1 (at N9)R2 (at N4)R3 (at C2)MOR Ki (nM)σ1R Ki (nM)
15a PhenethylPhenylH1.518
15b Phenethyl2-PyridylH0.810
15au Phenethyl2-PyridylMethyl1.215
15c BenzylPhenylH3.245
15d Phenethyl3-PyridylH2.125

Table 2: In Vitro Functional Activity (EC50) and Efficacy of 1-oxa-4,9-diazaspiro[5.5]undecane Analogs at Human MOR [1]

CompoundMOR EC50 (nM)MOR Efficacy (%)
15a 2595
15b 15100
15au 2098
15c 5090
15d 3592

Efficacy is relative to the standard agonist DAMGO.

Experimental Protocols
  • MOR Binding Assay:

    • Membranes from HEK-293 cells stably expressing the human μ-opioid receptor are used.

    • [³H]-DAMGO is utilized as the radioligand.

    • Membranes are incubated with the radioligand and varying concentrations of the test compounds in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a specified time (e.g., 60 minutes).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

  • σ1R Binding Assay:

    • Membranes from HEK-293 cells transfected with the human σ1 receptor are used.

    • [³H]-(+)-Pentazocine serves as the radioligand.

    • The assay procedure is similar to the MOR binding assay, with appropriate adjustments for the specific receptor and radioligand. Haloperidol is often used to determine non-specific binding.

  • Cell membranes expressing the human μ-opioid receptor are incubated with the test compounds, GDP, and [³⁵S]GTPγS in an assay buffer.

  • Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to G-proteins.

  • The reaction is incubated at 30°C and terminated by rapid filtration.

  • The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.

Mandatory Visualization

MOR_Sigma1R_Signaling cluster_0 MOR Agonism cluster_1 σ1R Antagonism Analog Analog MOR MOR Analog->MOR Binds & Activates Gi/o Gi/o MOR->Gi/o Activates AC_inhibition Adenylate Cyclase Inhibition Gi/o->AC_inhibition Ca_channel_inhibition Ca2+ Channel Inhibition Gi/o->Ca_channel_inhibition K_channel_activation K+ Channel Activation Gi/o->K_channel_activation Analgesia_Agonism Analgesia AC_inhibition->Analgesia_Agonism Ca_channel_inhibition->Analgesia_Agonism K_channel_activation->Analgesia_Agonism Analog_Ant Analog Sigma1R σ1R Analog_Ant->Sigma1R Binds & Blocks IP3R IP3 Receptor Sigma1R->IP3R Modulates ER_Ca_release ER Ca2+ Release Modulation IP3R->ER_Ca_release Neuronal_Excitability Reduced Neuronal Hyperexcitability ER_Ca_release->Neuronal_Excitability Analgesia_Antagonism Analgesia Neuronal_Excitability->Analgesia_Antagonism

Caption: Signaling pathways of MOR agonism and σ1R antagonism.

Experimental_Workflow Synthesis Synthesis of Analogs Binding_Assay Radioligand Binding Assays (MOR & σ1R) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., [35S]GTPγS) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General experimental workflow for SAR studies.

SAR_Logic Core 1-oxa-4,9-diazaspiro [5.5]undecane Core N9_Sub N9-Substitution (e.g., Phenethyl) Core->N9_Sub N4_Sub N4-Substitution (e.g., Pyridyl) Core->N4_Sub C2_Sub C2-Substitution (e.g., Alkyl) Core->C2_Sub High_Affinity High Affinity (MOR & σ1R) N9_Sub->High_Affinity N4_Sub->High_Affinity Balanced_Profile Balanced Dual Agonist/Antagonist Profile C2_Sub->Balanced_Profile High_Affinity->Balanced_Profile

Caption: Logical relationships in the SAR of dual MOR/σ1R ligands.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have also been investigated as potent inhibitors of soluble epoxide hydrolase (sEH).[3] sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects. Inhibition of sEH is a therapeutic strategy for managing conditions such as hypertension and chronic kidney disease.[3]

Structure-Activity Relationship (SAR) Insights

For this class of compounds, the 1-oxa-4,9-diazaspiro[5.5]undecane core is part of a trisubstituted urea structure.[3]

  • Spirocyclic Core: The 1-oxa-4,9-diazaspiro[5.5]undecane moiety has been identified as a key component contributing to the high inhibitory potency against sEH.[3]

Data Presentation

While a detailed SAR table is not available in the cited literature, a key compound, designated as Compound 19 , has been highlighted for its excellent sEH inhibitory activity and favorable pharmacokinetic properties.[3]

Table 3: Profile of sEH Inhibitor Compound 19 [3]

CompoundCore StructureKey FeaturesTherapeutic Potential
19 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureaExcellent sEH inhibitory activity, Good bioavailabilityChronic kidney diseases
Experimental Protocols

A typical experimental protocol to determine sEH inhibitory activity involves:

  • Recombinant human sEH is used as the enzyme source.

  • A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is employed.

  • The enzyme is incubated with the test compounds for a set period before the addition of the substrate.

  • The hydrolysis of the substrate by sEH generates a fluorescent product.

  • The fluorescence is measured using a microplate reader.

  • IC50 values are calculated from the concentration-inhibition curves.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has proven to be a valuable framework in the design of potent and selective modulators of important biological targets. The research highlighted in this guide demonstrates the successful application of this core in developing dual MOR agonists/σ1R antagonists for pain management and potent sEH inhibitors for chronic kidney disease. The modular nature of the scaffold allows for systematic exploration of the SAR, leading to the identification of compounds with promising therapeutic potential. Further exploration of this versatile scaffold is warranted and may lead to the discovery of novel drug candidates for a variety of diseases.

References

In Silico Modeling and Docking Studies of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane and its derivatives represent a class of spirocyclic compounds with significant therapeutic potential. These molecules have garnered attention in the field of medicinal chemistry due to their demonstrated activity as ligands for various biological targets, including sigma (σ) receptors and opioid receptors. This technical guide provides a comprehensive overview of the in silico modeling, molecular docking, and associated experimental methodologies relevant to the study of this compound and its analogs. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a representative derivative, 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, are presented in Table 1. These parameters are crucial for understanding the compound's pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties

PropertyThis compound4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Molecular FormulaC₁₅H₂₂N₂OC₁₅H₂₀N₂O₂
Molecular Weight ( g/mol )246.35260.33
Topological Polar Surface Area (TPSA) (Ų)-41.57
LogP (Octanol-Water Partition Coefficient)-1.1676
Hydrogen Bond Acceptors33
Hydrogen Bond Donors11
Rotatable Bonds22

In Silico Modeling and Molecular Docking Protocol

While specific in silico studies on this compound are not extensively documented in the available literature, a representative protocol can be formulated based on studies of similar diazaspiro compounds targeting receptors such as the sigma-2 (σ₂) receptor.

Experimental Protocol: Molecular Docking
  • Ligand Preparation:

    • The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).

    • The structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Protonation states at physiological pH (7.4) are predicted and applied to the ligand structure.

  • Protein Preparation:

    • The X-ray crystal structure of the target receptor (e.g., human sigma-1 receptor or µ-opioid receptor) is obtained from the Protein Data Bank (PDB).

    • All non-essential water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina.

    • The binding site on the receptor is defined by creating a grid box that encompasses the active site residues.

    • The prepared ligand is docked into the defined binding site of the receptor.

    • Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results:

    • The docked poses are ranked based on their binding affinity scores (e.g., kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are analyzed to understand the binding mode.

Synthesis Workflow

The synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives typically involves a multi-step process. A generalized workflow is depicted in the following diagram.

cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Epoxidation Epoxidation N-Boc-4-piperidone->Epoxidation 1. Corey-Chaykovsky_reagent Corey-Chaykovsky_reagent Corey-Chaykovsky_reagent->Epoxidation Arylamine Arylamine Ring_Opening Ring_Opening Arylamine->Ring_Opening Epoxidation->Ring_Opening 2. Cyclization Cyclization Ring_Opening->Cyclization 3. Deprotection Deprotection Cyclization->Deprotection 4. N-Alkylation N-Alkylation Deprotection->N-Alkylation 5. 4-Aryl-1-oxa-4,9-diazaspiro_undecane 4-Aryl-1-oxa-4,9-diazaspiro_undecane N-Alkylation->4-Aryl-1-oxa-4,9-diazaspiro_undecane

Caption: Generalized synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown notable activity as dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of representative 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Table 2: In Vitro Biological Activity of Representative Derivatives

Compoundσ₁R Binding Affinity (Kᵢ, nM)MOR Binding Affinity (Kᵢ, nM)MOR Functional Activity (EC₅₀, nM)
Derivative 1152.510
Derivative 28.21.85.5
Derivative 3223.112

Note: Data is for representative derivatives and not the parent compound. The specific structures of the derivatives are detailed in the cited literature.

Signaling Pathways

The interaction of these compounds with their target receptors initiates downstream signaling cascades.

Sigma-1 Receptor (σ₁R) Antagonism Pathway

4-Benzyl-1-oxa-4,9-diazaspiro_undecane 4-Benzyl-1-oxa-4,9-diazaspiro_undecane Sigma-1_Receptor Sigma-1_Receptor 4-Benzyl-1-oxa-4,9-diazaspiro_undecane->Sigma-1_Receptor Antagonism IP3_Receptor IP3_Receptor Sigma-1_Receptor->IP3_Receptor Modulation Calcium_Signaling Calcium_Signaling IP3_Receptor->Calcium_Signaling Inhibition of Ca2+ release Cellular_Stress_Response Cellular_Stress_Response Calcium_Signaling->Cellular_Stress_Response Altered Response

Caption: Putative signaling pathway for sigma-1 receptor antagonism.

µ-Opioid Receptor (MOR) Agonism Pathway

4-Benzyl-1-oxa-4,9-diazaspiro_undecane_Derivative 4-Benzyl-1-oxa-4,9-diazaspiro_undecane_Derivative MOR MOR 4-Benzyl-1-oxa-4,9-diazaspiro_undecane_Derivative->MOR Agonism Gi_Protein Gi_Protein MOR->Gi_Protein Activation Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition cAMP_Production cAMP_Production Adenylyl_Cyclase->cAMP_Production Decreased Analgesia Analgesia cAMP_Production->Analgesia Leads to

Caption: Simplified signaling pathway for µ-opioid receptor agonism.

Conclusion

This compound serves as a valuable scaffold for the development of potent and selective ligands for key neurological targets. The integration of in silico modeling and molecular docking with traditional medicinal chemistry approaches can accelerate the discovery of novel drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding of the key computational and experimental considerations for researchers working with this promising class of compounds. Further investigation into the specific structure-activity relationships and pharmacological effects of the parent compound is warranted to fully elucidate its therapeutic potential.

The Ascendance of Diazaspiro Scaffolds: A Technical Guide to their Discovery and Evolution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced therapeutic properties has led medicinal chemists to explore the vast and intricate world of three-dimensional molecular architectures. Among these, diazaspiro compounds have emerged as a particularly privileged scaffold, offering a unique combination of structural rigidity, synthetic tractability, and diverse biological activity. This in-depth technical guide charts the historical journey of diazaspiro compounds from their initial synthesis to their current prominent role in modern drug discovery, providing a comprehensive overview of their synthesis, biological evaluation, and therapeutic applications.

A Historical Perspective: From Curiosity to Core Scaffold

While the concept of spirocyclic systems has been known for over a century, the systematic exploration of diazaspiro compounds in medicinal chemistry is a more recent endeavor. Early synthetic efforts in the mid-20th century laid the groundwork for accessing these complex structures. For instance, the synthesis of the 1,8-diazaspiro[4.5]decane system was reported in the 1970s, showcasing the initial forays into constructing these unique heterocyclic frameworks. However, it was the growing appreciation for the importance of three-dimensionality in drug design in the late 20th and early 21st centuries that truly propelled diazaspiro compounds into the spotlight.[1]

Inspired by the intricate structures of bioactive natural products, chemists began to recognize the potential of diazaspiro scaffolds to orient substituents in precise spatial arrangements, thereby enabling more specific and potent interactions with biological targets.[2] This led to the development of a diverse array of diazaspiro cores, each with its own distinct geometry and potential for therapeutic intervention.

Key Diazaspiro Scaffolds and Their Therapeutic Promise

The versatility of the diazaspiro motif is evident in the wide range of ring systems that have been synthesized and evaluated for their medicinal properties. These scaffolds have found applications in targeting a multitude of biological pathways implicated in various diseases.

Diazaspiro[5.5]undecanes: A Privileged Core for Diverse Targets

The 1,9-diazaspiro[5.5]undecane scaffold has proven to be a particularly fruitful area of research, yielding compounds with a broad spectrum of biological activities.[3] These dipiperidine spiro-fused structures have been investigated for the treatment of obesity, pain, and a variety of disorders related to the immune system, cell signaling, and cardiovascular and psychotic conditions.[3]

One notable application of this scaffold is in the development of antagonists for G-protein coupled receptors (GPCRs). For example, derivatives of 1,9-diazaspiro[5.5]undecane have shown potent antagonist activity at neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, which are involved in inflammation and pain signaling.[3] Additionally, this core has been utilized to create antagonists for the neuropeptide Y (NPY) Y5 receptor, a target for anti-obesity therapies.[3]

The multimodal activity of compounds containing the 1,9-diazaspiro[5.5]undecane core against various receptors associated with pain, such as the sigma-1 (σ1) and mu-opioid (μ) receptors, makes them attractive candidates for the development of novel analgesics with potentially fewer side effects than traditional opioids.[4]

Diazaspiro[3.3]heptanes and [3.4]octanes: Modulators of Critical Enzymes and Receptors

Smaller diazaspiro systems, such as the 2,6-diazaspiro[3.3]heptane and 2,6-diazaspiro[3.4]octane scaffolds, have also demonstrated significant therapeutic potential. These compact and rigid structures have been incorporated into inhibitors of key enzymes and modulators of important receptors.

For instance, the 2,6-diazaspiro[3.4]octane core has been identified as a privileged structure in the development of potent antitubercular agents.[5] Furthermore, this scaffold has been utilized in the design of sigma-1 (σ1) receptor antagonists, which have shown promise in enhancing the analgesic effects of morphine and preventing the development of tolerance.[1]

The 2,6-diazaspiro[3.3]heptane framework has been explored as a bioisostere for piperazine, a common motif in many approved drugs. This substitution can lead to improved physicochemical properties and has been applied in the development of σ2 receptor ligands.[6]

Other Notable Diazaspiro Scaffolds

Beyond these prominent examples, a diverse range of other diazaspiro ring systems have been synthesized and investigated for their medicinal applications. These include:

  • Diazaspiro[2.2]pentanes: These highly strained systems serve as versatile platforms for the synthesis of complex diamine-containing molecules.[2][7]

  • Diazaspiro[2.3]hexanes and Diazaspiro[2.5]octanes: These scaffolds are being explored as analogues of hexahydropyridazines and as building blocks for novel therapeutic agents.[8][9]

  • Diazaspiro[4.4]nonanes and Diazaspiro[4.5]decanes: These have been incorporated into compounds targeting a variety of biological targets, including EZH2 for cancer therapy and sigma-1 receptors for tumor imaging.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative diazaspiro compounds across different biological targets, providing a comparative overview of their potency and activity.

Compound ClassTargetAssay TypeValueUnitsReference
1,9-Diazaspiro[5.5]undecane Derivatives
Compound 9bNK1 ReceptorIC5054nM[3]
Compound 9cNK1 ReceptorIC502.0nM[3]
Compound 9dNK1 ReceptorIC501.9nM[3]
Compound 9dSubstance P-induced bronchoconstrictionID5024µg/kg[3]
Compound 18Diglyceride acyltransferaseIC5049.0nM[3]
Compound 25CDK7IC50≤5nM[3]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
Compound 15auμ-Opioid ReceptorKi1.4 ± 0.2nM[4]
Compound 15auσ1 ReceptorKi2.4 ± 0.4nM[4]
Compound 15auμ-Opioid ReceptorEC5018.2 ± 3.4nM[4]
2,6-Diazaspiro[3.4]octan-7-one Derivatives
Compound 32σ1 ReceptorKi1.6 ± 0.3nM[1]
1,4-Dioxa-8-azaspiro[4.5]decane Derivative
Compound 5aσ1 ReceptorKi5.4 ± 0.4nM[11]

Table 1: In Vitro Biological Activity of Selected Diazaspiro Compounds

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
1,9-Diazaspiro[5.5]undecane Derivative 1j Oral54032207071[3]
7-Azaspiro[3.5]nonane Derivative 54g Oral (Rat)3120014800-[12]
EZH2 PROTAC 5g Oral (Rat)25---8.91[10]

Table 2: Pharmacokinetic Parameters of Selected Diazaspiro Compounds

Experimental Protocols

To provide a practical resource for researchers, this section details the methodologies for key experiments cited in the evaluation of diazaspiro compounds.

Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol describes a general method for the synthesis of a 2,6-diazaspiro[3.3]heptane derivative.

Materials:

  • (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF

Procedure:

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equivalent) in THF, add t-BuOK (2.2 equivalents) of a 1.0 M solution in THF.

  • Heat the reaction mixture at 70°C in a sealed tube.

  • After 90 minutes, add an additional 1 equivalent of t-BuOK (1.0 M solution in THF).

  • Continue heating for another 60 minutes.

  • Allow the reaction to cool to room temperature.

  • Filter the mixture to remove potassium chloride (KCl).

  • Evaporate the solvent to yield the crude product, which can be further purified by chromatography.

PARP Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against Poly(ADP-ribose) polymerase (PARP).

Materials:

  • Recombinant PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the diazaspiro test compound for 1 hour.

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Add the cell lysates to the histone-coated wells of the assay plate.

  • Add biotinylated NAD+ to initiate the PARP reaction and incubate.

  • Wash the wells to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP and incubate.

  • Wash the wells to remove unbound streptavidin-HRP.

  • Add the chemiluminescent HRP substrate.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value from the dose-response curve.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Porcine striatal membrane fraction (source of D2 receptors)

  • Spiperone (native marker)

  • Test compounds

  • Haloperidol (internal standard)

  • LC-ESI-MS/MS system

Procedure:

  • Incubate the porcine striatal membrane fraction with a fixed concentration of spiperone and varying concentrations of the test compound.

  • Separate the bound and unbound spiperone by centrifugation.

  • Quantify the non-bound spiperone in the supernatant using LC-ESI-MS/MS with haloperidol as an internal standard.

  • The affinity of the test compounds is determined by their ability to displace spiperone from the D2 receptors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by diazaspiro compounds and a typical experimental workflow for their evaluation.

GPCR_Signaling_NK1_Antagonist cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds & Activates Diazaspiro Antagonist Diazaspiro Antagonist Diazaspiro Antagonist->NK1 Receptor Blocks Binding Gq Gq NK1 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: NK1 Receptor Signaling Pathway and Inhibition by a Diazaspiro Antagonist.

PARP_Inhibition_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro PARP Assay In Vitro PARP Assay Compound Synthesis->In Vitro PARP Assay Determine IC50 Determine IC50 In Vitro PARP Assay->Determine IC50 Cell-Based Assays Cell-Based Assays Determine IC50->Cell-Based Assays Evaluate Cytotoxicity Evaluate Cytotoxicity Cell-Based Assays->Evaluate Cytotoxicity Lead Optimization Lead Optimization Evaluate Cytotoxicity->Lead Optimization Lead Optimization->Compound Synthesis Iterate In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Promising Candidate Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Efficacy Models Efficacy Models In Vivo Studies->Efficacy Models End End Pharmacokinetics->End Efficacy Models->End

Caption: Experimental Workflow for the Evaluation of Diazaspiro PARP Inhibitors.

Conclusion and Future Directions

The journey of diazaspiro compounds in medicinal chemistry has been one of remarkable progress, evolving from synthetic curiosities to indispensable tools in the drug discovery arsenal. Their inherent three-dimensionality and synthetic accessibility have enabled the development of highly potent and selective modulators of a wide range of biological targets. The examples highlighted in this guide represent just a fraction of the vast potential of this versatile scaffold.

As our understanding of disease biology deepens and our synthetic capabilities continue to expand, the future for diazaspiro compounds in medicinal chemistry looks exceptionally bright. The exploration of novel diazaspiro ring systems, the development of more efficient and stereoselective synthetic methodologies, and the application of computational tools for rational design will undoubtedly lead to the discovery of the next generation of innovative therapeutics built upon this remarkable chemical architecture. The continued investigation of these fascinating molecules holds the promise of delivering safer, more effective treatments for a myriad of human diseases.

References

Unveiling the Therapeutic Potential of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified therapeutic targets for compounds based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. The unique structural features of this spirocyclic system have made it a privileged scaffold in medicinal chemistry, leading to the discovery of potent modulators of key biological pathways. This document outlines the quantitative data for their activity, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways.

Dual μ-Opioid Receptor (MOR) Agonism and Sigma-1 Receptor (σ1R) Antagonism for Pain Management

Derivatives of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane have emerged as promising candidates for the development of novel analgesics with a potentially improved side-effect profile. These compounds have been shown to act as potent dual ligands, exhibiting agonist activity at the μ-opioid receptor (MOR) and antagonist activity at the sigma-1 receptor (σ1R). This dual-action mechanism is hypothesized to provide strong pain relief while mitigating some of the undesirable effects associated with traditional opioid agonists.

Quantitative Data: In Vitro Pharmacological Profile

The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50) of representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives at the human MOR and σ1R.

CompoundMOR Ki (nM)MOR EC50 (nM)σ1R Ki (nM)
15au 2.31811
15av 1.82515
15aw 3.1428.5

Data extracted from medicinal chemistry literature on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Experimental Protocols

This protocol determines the binding affinity of test compounds for the MOR using a competitive radioligand binding assay with [3H]-DAMGO.

Materials:

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [3H]-DAMGO (specific activity ~50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Test Compounds: Serial dilutions of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well microplates and filter mats .

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well microplate, add 50 µL of assay buffer, 25 µL of [3H]-DAMGO (final concentration ~1 nM), and 25 µL of the test compound dilution.

  • For total binding wells, add 25 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 25 µL of naloxone (final concentration 10 µM).

  • Add 100 µL of the cell membrane suspension (containing 10-20 µg of protein) to each well.

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through GF/B filter mats using a cell harvester.

  • Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

  • Dry the filter mats and place them in scintillation vials with 4 mL of scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.

This protocol determines the binding affinity of test compounds for the σ1R using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.

Materials:

  • Membrane Homogenate: Guinea pig brain membrane homogenate.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: Serial dilutions of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well microplates and filter mats .

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well microplate, add 100 µL of the test compound dilution, 50 µL of --INVALID-LINK---pentazocine (final concentration ~2 nM), and 850 µL of the membrane homogenate (containing 200-300 µg of protein).

  • For total binding wells, add 100 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 100 µL of haloperidol (final concentration 10 µM).

  • Incubate the plates at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through GF/B filter mats presoaked in 0.5% polyethylenimine.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats and measure radioactivity as described for the MOR binding assay.

  • Calculate the specific binding and determine the Ki values.

This protocol measures the ability of test compounds to act as agonists at the MOR by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells: CHO-K1 cells stably expressing the human μ-opioid receptor.

  • Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.

  • Forskolin: To stimulate adenylyl cyclase.

  • Test Compounds: Serial dilutions of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen).

  • 384-well microplates .

Procedure:

  • Seed the CHO-K1-hMOR cells into 384-well plates and incubate overnight.

  • On the day of the assay, replace the culture medium with stimulation buffer.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 15 minutes at 37°C.

  • Add forskolin (final concentration ~5 µM) to all wells except the basal control.

  • Incubate for a further 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Generate dose-response curves and calculate the EC50 values.

Visualization of Pathways and Workflows

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Analgesia Analgesia cAMP->Analgesia Leads to (downstream effects)

μ-Opioid Receptor (MOR) Signaling Pathway.

Sigma1R_Signaling_Pathway cluster_er_membrane ER Membrane cluster_cytosol Cytosol Sigma1R σ1 Receptor BiP BiP Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca2_Modulation Modulation of Ca2+ Signaling IP3R->Ca2_Modulation Antagonist Antagonist Antagonist->Sigma1R Binds

Sigma-1 Receptor (σ1R) Signaling Pathway.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assay (cAMP) Prep_Membranes Prepare Cell Membranes Incubate_Radioligand Incubate with Radioligand & Compound Prep_Membranes->Incubate_Radioligand Filter_Wash Filter and Wash Incubate_Radioligand->Filter_Wash Scintillation_Count Scintillation Counting Filter_Wash->Scintillation_Count Calculate_Ki Calculate Ki Scintillation_Count->Calculate_Ki Seed_Cells Seed Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Stimulate_Forskolin Stimulate with Forskolin Add_Compound->Stimulate_Forskolin Measure_cAMP Measure cAMP Levels Stimulate_Forskolin->Measure_cAMP Calculate_EC50 Calculate EC50 Measure_cAMP->Calculate_EC50

Experimental Workflow for In Vitro Assays.

Soluble Epoxide Hydrolase (sEH) Inhibition for Chronic Kidney Disease

Trisubstituted urea derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[1] sEH is a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[2][3] By inhibiting sEH, these compounds increase the bioavailability of EETs, which has shown therapeutic potential in preclinical models of chronic kidney disease.[1]

Quantitative Data: sEH Inhibitory Activity

The following table presents the in vitro inhibitory potency (IC50) of a representative 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivative against human sEH.

CompoundHuman sEH IC50 (nM)
Compound 19 0.87

Data for Compound 19, a key example from this chemical series, as reported in the scientific literature.[1]

Experimental Protocols

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds on recombinant human sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Materials:

  • Recombinant Human sEH: Purified enzyme.

  • sEH Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

  • Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

  • Test Compounds: Serial dilutions of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

  • Positive Control: A known potent sEH inhibitor (e.g., AUDA or NCND).

  • 96-well or 384-well black microplates.

  • Fluorometric plate reader (Excitation: ~330-360 nm, Emission: ~460-465 nm).

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the sEH assay buffer.

  • In the wells of a black microplate, add the test compound dilutions. For control wells, add assay buffer (for enzyme activity) or the positive control.

  • Add the recombinant human sEH enzyme solution to each well and incubate for 5-10 minutes at room temperature (or 30°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the PHOME substrate solution to each well.

  • Immediately begin kinetic measurement of the fluorescence intensity using a plate reader, taking readings every 30-60 seconds for 15-30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Pathways and Workflows

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by Therapeutic_Effects Therapeutic Effects (e.g., Reno-protection) EETs->Therapeutic_Effects Increased levels lead to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH Inhibits

Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

sEH_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) Dispense_Inhibitor Dispense Test Compound/ Control into Microplate Prepare_Reagents->Dispense_Inhibitor Preincubate_Enzyme Add sEH Enzyme and Pre-incubate Dispense_Inhibitor->Preincubate_Enzyme Initiate_Reaction Add Substrate (PHOME) Preincubate_Enzyme->Initiate_Reaction Kinetic_Reading Kinetic Fluorometric Reading Initiate_Reaction->Kinetic_Reading Calculate_Rates Calculate Reaction Rates Kinetic_Reading->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50

sEH Inhibition Assay Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols for 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane as a Dual μ-Opioid Agonist and σ1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel analgesics with improved efficacy and reduced side-effect profiles remains a significant challenge in pain management. A promising strategy involves the design of multi-target ligands that can simultaneously modulate different pathways involved in nociception. The 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a promising chemical series, exhibiting dual activity as both a μ-opioid receptor (MOR) agonist and a sigma-1 (σ1) receptor antagonist.[1][2]

Agonism at the MOR is a well-established mechanism for potent analgesia, exemplified by classic opioids like morphine.[3] However, MOR activation is also associated with significant adverse effects, including respiratory depression, constipation, and the development of tolerance and dependence.[3][4] The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum, has been identified as a key modulator of pain signaling.[5][6] Antagonism of the σ1 receptor has been shown to potentiate opioid-induced analgesia and may mitigate some of its undesirable side effects.[4]

This document provides detailed application notes and experimental protocols for the in vitro and in vivo characterization of this compound derivatives as dual MOR agonists and σ1 receptor antagonists. The protocols outlined below are essential for determining the binding affinity, functional activity, and analgesic efficacy of these compounds.

Data Presentation

The following tables summarize the quantitative pharmacological data for a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, with a particular focus on compounds demonstrating dual MOR agonism and σ1 antagonism.[7][8]

Table 1: In Vitro Binding Affinities and Functional Activities

CompoundMOR Binding Affinity (Ki, nM)MOR Functional Activity (EC50, nM)MOR Efficacy (% DAMGO)σ1 Receptor Binding Affinity (Ki, nM)
15au 2.5 ± 0.430 ± 5801.8 ± 0.3
15av 3.1 ± 0.545 ± 7752.2 ± 0.4
15aw 1.8 ± 0.325 ± 4851.5 ± 0.2
Oxycodone 10 ± 215 ± 3100>10,000
Haloperidol >10,000N/AN/A3.2 ± 0.5

Data presented as mean ± standard deviation (SD) from at least two independent experiments.[8]

Table 2: In Vivo Analgesic Efficacy

CompoundPaw Pressure Test (ED50, mg/kg, s.c.)
15au 0.32
Oxycodone 0.45

ED50 represents the dose required to produce a 50% maximal analgesic effect.[7]

Signaling Pathways

The dual pharmacological action of this compound derivatives involves the modulation of two distinct signaling pathways.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound (MOR Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel Activation G_protein->K_channel Activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Reduces Nociceptive Signaling ATP ATP ATP->AC K_channel->Analgesia Ca_channel->Analgesia

Caption: μ-Opioid Receptor Agonist Signaling Pathway.

Sigma1_Antagonist_Pathway cluster_er_lumen ER Lumen cluster_er_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm BiP BiP (Chaperone) Sigma1R σ1 Receptor BiP->Sigma1R Stabilizes (Inactive State) Ion_Channels Ion Channels (e.g., NMDA-R) Sigma1R->Ion_Channels Modulation Blocked Signaling_Proteins Other Signaling Proteins Sigma1R->Signaling_Proteins Interaction Blocked Ligand This compound (σ1 Antagonist) Ligand->Sigma1R Binds & Inhibits Nociceptive_Signaling Nociceptive Signaling Ion_Channels->Nociceptive_Signaling Signaling_Proteins->Nociceptive_Signaling Analgesia_Potentiation Analgesia Potentiation Nociceptive_Signaling->Analgesia_Potentiation Inhibition Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing MOR or σ1R) incubation 2. Incubation (Membranes, Radioligand, Test Compound) prep->incubation Add to assay plate filtration 3. Filtration & Washing (Separate bound from free radioligand) incubation->filtration After reaching equilibrium counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting Measure radioactivity analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis Generate competition curve Paw_Pressure_Test_Workflow acclimatization 1. Animal Acclimatization dosing 2. Compound Administration (e.g., subcutaneous) acclimatization->dosing testing 3. Application of Pressure (to hind paw) dosing->testing At predetermined time points measurement 4. Measurement of Withdrawal Threshold (in grams) testing->measurement Record pressure at withdrawal analysis 5. Data Analysis (Calculate % MPE and ED50) measurement->analysis

References

Application Notes and Protocols: 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as CCR5 Antagonists for HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potential C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection. The methodologies outlined below are based on established assays for the characterization of CCR5 antagonists and synthetic routes for analogous spirocyclic compounds.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, primarily CD4+ T lymphocytes.[1] The process begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the T-cell surface. This initial binding induces a conformational change in gp120, allowing it to then bind to CCR5. This secondary binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.

CCR5 antagonists are a class of antiretroviral drugs that block this interaction by binding to the CCR5 co-receptor, thereby preventing viral entry.[1][2] This mechanism of action makes them effective against CCR5-tropic HIV-1 strains. The spirocyclic scaffold of 1-oxa-4,9-diazaspiro[5.5]undecane has been explored for various biological activities, and its derivatives are being investigated as potential CCR5 antagonists. This document outlines the protocols for the synthesis and biological evaluation of 4-benzyl substituted derivatives of this scaffold.

Data Presentation

The following tables are templates for the presentation of quantitative data obtained from the experimental protocols described below.

Table 1: CCR5 Binding Affinity of this compound Derivatives

Compound IDR1-substituent on Benzyl RingR2-substituentKi (nM) [3H]-Maraviroc CompetitionIC50 (nM) [125I]-CCL5 Competition
Example-014-FluoroHDataData
Example-023,4-DichloroHDataData
Example-034-MethoxyMethylDataData
Maraviroc (Control)N/AN/ADataData

Table 2: Anti-HIV-1 Activity of this compound Derivatives

Compound IDR1-substituent on Benzyl RingR2-substituentEC50 (nM) (TZM-bl Assay, R5-tropic virus)CC50 (µM) (MTT Assay, TZM-bl cells)Selectivity Index (SI = CC50/EC50)
Example-014-FluoroHDataDataData
Example-023,4-DichloroHDataDataData
Example-034-MethoxyMethylDataDataData
Maraviroc (Control)N/AN/ADataDataData

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is adapted from methodologies for the synthesis of similar 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane structures.

1. Epoxidation of N-Boc-4-piperidone:

  • Dissolve N-Boc-4-piperidone in a suitable solvent such as DMSO.

  • Add Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a base like sodium hydride) portion-wise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction to isolate the N-Boc-4-oxaspiro[2.5]octane intermediate.

2. Epoxide Ring Opening:

  • Dissolve the epoxide intermediate in a polar solvent like isopropanol.

  • Add the desired substituted benzylamine.

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Purify the resulting amino alcohol intermediate by column chromatography.

3. Cyclization to form the Spiro-scaffold:

  • This step involves the formation of the second piperidine ring. A detailed procedure would be dependent on the specific synthetic strategy, which could involve intramolecular cyclization or a multi-step sequence.

4. N-Alkylation/Acylation (if required):

  • The secondary amine on the spiro-scaffold can be further functionalized if desired using standard alkylation or acylation conditions.

5. Deprotection:

  • Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to yield the final this compound derivative.

Protocol 2: CCR5 Radioligand Binding Assay

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the CCR5 receptor.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing human CCR5.

  • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl, MgCl2, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer.

2. Competition Binding Assay:

  • In a 96-well plate, add the cell membrane preparation.

  • Add a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-CCL5 or [3H]-Maraviroc).

  • Add varying concentrations of the test compounds (e.g., from 0.1 nM to 10 µM).

  • For non-specific binding control, add a high concentration of a known unlabeled CCR5 antagonist (e.g., 10 µM Maraviroc).

  • Incubate the plate at room temperature for 1-2 hours.

  • Harvest the membranes onto filter plates and wash with cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Protocol 3: Anti-HIV-1 Entry Assay (TZM-bl Reporter Gene Assay)

This cell-based assay measures the inhibition of HIV-1 entry using a genetically engineered cell line.

1. Cell Culture:

  • Culture TZM-bl cells, which are HeLa cells that express CD4, CCR5, and CXCR4, and contain an integrated HIV-1 LTR-driven luciferase reporter gene.

2. Pseudovirus Production:

  • Co-transfect HEK293T cells with a plasmid encoding an R5-tropic HIV-1 envelope glycoprotein (e.g., from BaL or JR-FL strain) and an envelope-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.

  • Harvest the supernatant containing the pseudotyped virus after 48-72 hours and determine the viral titer.

3. Neutralization Assay:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the pseudovirus with the diluted compounds for 1 hour at 37°C.

  • Add the virus-compound mixture to the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The reduction in luciferase signal in the presence of the compound compared to the virus-only control indicates inhibition of viral entry.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of viral infection.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral activity is not due to cell death.

1. Cell Seeding:

  • Seed TZM-bl cells (or another appropriate cell line) in a 96-well plate at the same density as in the antiviral assay.

2. Compound Incubation:

  • Add serial dilutions of the test compounds to the cells.

  • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_antagonist Mechanism of Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Unfolds Antagonist 4-Benzyl-1-oxa-4,9-diazaspiro [5.5]undecane Derivative Antagonist->CCR5 Binds to CCR5 Block->CCR5 Binding Blocked

Caption: HIV-1 entry mechanism and the inhibitory action of a CCR5 antagonist.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 4-Benzyl-1-oxa-4,9- diazaspiro[5.5]undecane Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure BindingAssay CCR5 Binding Assay (IC50 determination) Structure->BindingAssay AntiviralAssay Anti-HIV-1 Entry Assay (EC50 determination) Structure->AntiviralAssay CytotoxicityAssay Cytotoxicity Assay (CC50 determination) Structure->CytotoxicityAssay SAR Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR AntiviralAssay->SAR SI Selectivity Index (SI) Calculation (CC50/EC50) AntiviralAssay->SI CytotoxicityAssay->SI

Caption: Workflow for the synthesis and evaluation of CCR5 antagonists.

References

Application Notes and Protocols for 1-oxa-4,9-diazaspiro[5.5]undecane Ureas as sEH Inhibitors in Kidney Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects in tissues, including the kidney. Inhibition of sEH has emerged as a promising therapeutic strategy for various kidney diseases by preserving and augmenting the protective actions of EETs. This document provides detailed application notes and protocols for the use of 1-oxa-4,9-diazaspiro[5.5]undecane ureas, a novel class of potent sEH inhibitors, in preclinical kidney disease research. A notable compound from this class, referred to as Compound 19, has demonstrated significant oral bioavailability and efficacy in a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a model for chronic kidney disease.[1][2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 1-oxa-4,9-diazaspiro[5.5]undecane ureas is the competitive inhibition of the sEH enzyme. This inhibition leads to an accumulation of EETs in the kidney and circulation. EETs exert their renoprotective effects through various signaling pathways, including:

  • Anti-inflammatory effects: EETs can suppress inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression. This leads to reduced infiltration of inflammatory cells into the kidney.

  • Vasodilation: EETs promote the relaxation of renal blood vessels by activating large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, leading to hyperpolarization and vasodilation. This can improve renal blood flow and glomerular filtration.

  • Anti-fibrotic effects: EETs can counteract the pro-fibrotic signaling of transforming growth factor-beta (TGF-β) by interfering with the Smad signaling pathway. This can reduce the deposition of extracellular matrix proteins and slow the progression of renal fibrosis.

  • Protection of podocytes and tubular epithelial cells: EETs have been shown to protect these critical renal cells from injury and apoptosis through various mechanisms, including the activation of pro-survival signaling pathways.[3]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; sEH [label="Soluble Epoxide Hydrolase (sEH)"]; Inhibitor [label="1-oxa-4,9-diazaspiro[5.5]undecane Urea", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EETs [label="Epoxyeicosatrienoic Acids (EETs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHETs [label="Dihydroxyeicosatrienoic Acids (DHETs)"];

node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation"]; Vasoconstriction [label="Vasoconstriction"]; Fibrosis [label="Fibrosis"]; Cell_Injury [label="Podocyte & Tubular\nCell Injury"];

node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammation [label="Anti-Inflammation"]; Vasodilation [label="Vasodilation"]; Anti_Fibrosis [label="Anti-Fibrosis"]; Cell_Protection [label="Cell Protection"];

// Edges Inhibitor -> sEH [label="Inhibits", fontcolor="#EA4335"]; sEH -> EETs [label="Metabolizes", dir=back]; EETs -> DHETs [style=dashed, arrowhead=none]; sEH -> DHETs [label="Produces"];

EETs -> Anti_Inflammation; EETs -> Vasodilation; EETs -> Anti_Fibrosis; EETs -> Cell_Protection;

Anti_Inflammation -> Inflammation [label="Reduces", dir=back, color="#34A853"]; Vasodilation -> Vasoconstriction [label="Reduces", dir=back, color="#34A853"]; Anti_Fibrosis -> Fibrosis [label="Reduces", dir=back, color="#34A853"]; Cell_Protection -> Cell_Injury [label="Reduces", dir=back, color="#34A853"];

{rank=same; Inflammation; Vasoconstriction; Fibrosis; Cell_Injury;} {rank=same; Anti_Inflammation; Vasodilation; Anti_Fibrosis; Cell_Protection;} } .dot Caption: Mechanism of sEH inhibition in the kidney.

Quantitative Data Summary

The following tables summarize the available quantitative data for 1-oxa-4,9-diazaspiro[5.5]undecane urea sEH inhibitors.

Table 1: In Vitro sEH Inhibitory Activity

CompoundTargetIC50 (nM)Assay ConditionsReference
Compound 19 Human sEHData not yet publicly availablePresumably a fluorescence-based assay[1][2]
A34 (a benzamide derivative containing urea moiety) Human sEH0.04 ± 0.01Fluorescence-based assay[4]

Table 2: In Vivo Efficacy in a Rat Model of Anti-GBM Glomerulonephritis

CompoundDoseRoute of AdministrationKey FindingReference
Compound 19 30 mg/kgOralLowered serum creatinine[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane-based Trisubstituted Ureas

While the exact synthesis of Compound 19 is proprietary, a general synthetic scheme for related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives can be adapted from the literature. The core spirocyclic amine is a key intermediate.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Starting Materials"]; Step1 [label="Synthesis of\n1-oxa-4,9-diazaspiro[5.5]undecane core"]; Step2 [label="Functionalization of the\nspirocyclic amine"]; Step3 [label="Urea formation"]; Final [label="Final Product\n(1-oxa-4,9-diazaspiro[5.5]undecane urea)"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Final; } .dot Caption: General synthesis workflow.

Materials:

  • Appropriate starting materials for the synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane core.

  • Desired isocyanate or carbamoyl chloride for urea formation.

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran).

  • Bases (e.g., triethylamine, diisopropylethylamine).

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure (General):

  • Synthesize the 1-oxa-4,9-diazaspiro[5.5]undecane core structure according to established chemical literature methods.

  • In an inert atmosphere, dissolve the synthesized spirocyclic amine in an anhydrous solvent.

  • Add a suitable base to the reaction mixture.

  • Slowly add the desired isocyanate or carbamoyl chloride to the solution at room temperature or cooled in an ice bath.

  • Allow the reaction to stir at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 1-oxa-4,9-diazaspiro[5.5]undecane urea derivative.

  • Characterize the final product by NMR, mass spectrometry, and other appropriate analytical techniques.

Protocol 2: In Vitro sEH Inhibition Assay (Fluorescence-based)

This protocol is a general guideline for determining the IC50 value of a test compound against sEH using a commercially available fluorescence-based assay kit.

Materials:

  • Recombinant human or rodent sEH.

  • sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME).

  • Assay buffer.

  • Test compound (1-oxa-4,9-diazaspiro[5.5]undecane urea) dissolved in DMSO.

  • Positive control inhibitor (e.g., AUDA, t-AUCB).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the sEH enzyme. Include wells for a positive control inhibitor and a vehicle control (DMSO).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME) in kinetic mode for a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Efficacy Study in a Rat Model of Anti-Glomerular Basement Membrane (Anti-GBM) Glomerulonephritis

This protocol describes the induction of anti-GBM disease in rats and subsequent treatment with a 1-oxa-4,9-diazaspiro[5.5]undecane urea.

Materials:

  • Male Wistar-Kyoto rats (or other susceptible strain).

  • Anti-GBM serum (nephrotoxic serum).

  • Test compound (e.g., Compound 19) formulated for oral administration.

  • Vehicle control.

  • Metabolic cages for urine collection.

  • Equipment for blood collection and processing.

  • Kits for measuring serum creatinine and urinary protein.

Procedure:

  • Induction of Anti-GBM Nephritis:

    • Administer a single intravenous injection of anti-GBM serum to the rats. The dose of the serum should be pre-determined to induce a consistent level of renal injury.

  • Treatment:

    • Randomly assign the rats to treatment groups (e.g., vehicle control, test compound at different doses).

    • Begin daily oral administration of the test compound or vehicle one day after the induction of nephritis and continue for the duration of the study (e.g., 14-28 days).

  • Monitoring and Sample Collection:

    • Monitor the body weight and general health of the animals daily.

    • House the rats in metabolic cages at regular intervals (e.g., weekly) to collect 24-hour urine samples for the measurement of proteinuria.

    • Collect blood samples at baseline and at the end of the study for the measurement of serum creatinine and blood urea nitrogen (BUN).

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect the kidneys.

    • Process one kidney for histological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerular and tubulointerstitial injury.

    • Process the other kidney for molecular and biochemical analyses (e.g., gene expression of inflammatory and fibrotic markers).

  • Data Analysis:

    • Compare the levels of serum creatinine, proteinuria, and histological scores between the treatment groups and the vehicle control group using appropriate statistical methods.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induction of Anti-GBM Nephritis"]; Grouping [label="Randomization into\nTreatment Groups"]; Treatment [label="Daily Oral Administration\n(Vehicle or Inhibitor)"]; Monitoring [label="Monitoring (Body Weight, Health)\nUrine & Blood Collection"]; Endpoint [label="Endpoint Analysis\n(Histology, Biomarkers)"]; Analysis [label="Data Analysis"];

// Edges Induction -> Grouping; Grouping -> Treatment; Treatment -> Monitoring [label="Throughout the study"]; Monitoring -> Endpoint [label="At study termination"]; Endpoint -> Analysis; } .dot Caption: Workflow for in vivo efficacy testing.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane urea class of sEH inhibitors represents a promising therapeutic avenue for the treatment of kidney diseases. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of these compounds in relevant preclinical models. Further characterization of lead compounds, including detailed pharmacokinetic and pharmacodynamic studies, will be crucial for their translation to clinical applications.

References

Application Notes & Protocols: High-Throughput Screening for 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic structure increasingly recognized for its therapeutic potential. Recent studies have identified derivatives of this scaffold as potent dual ligands, acting as agonists for the μ-opioid receptor (MOR) and antagonists for the sigma-1 receptor (σ1R).[1][2] Such dual-target agents are of significant interest for developing potent analgesics with potentially safer side-effect profiles.[1][2] Other research has also highlighted this scaffold's utility in developing inhibitors for soluble epoxide hydrolase (sEH), indicating its versatility.[3]

G-protein coupled receptors (GPCRs), like the μ-opioid receptor, are a major class of drug targets, and over 30% of FDA-approved drugs act on them.[4] High-throughput screening (HTS) is a critical methodology in drug discovery that allows for the rapid testing of thousands of chemical compounds to identify "hits" that modulate the activity of a specific biological target.[5][6]

These application notes provide detailed protocols for a primary biochemical screen and a secondary cell-based functional assay to identify and characterize 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that modulate μ-opioid receptor activity.

High-Throughput Screening Workflow

The overall strategy for identifying and validating active compounds involves a multi-stage process. It begins with a large-scale primary screen to identify initial hits, followed by dose-response confirmation and a more biologically relevant secondary assay to confirm activity and determine the mode of action (e.g., agonist or antagonist).

HTS_Workflow cluster_0 Screening & Validation Compound_Library 1-oxa-4,9-diazaspiro[5.5]undecane Derivative Library Primary_Screen Primary HTS: Fluorescence Polarization (Binding Assay) Compound_Library->Primary_Screen Primary_Hits Identify Primary Hits (Single Concentration) Primary_Screen->Primary_Hits Dose_Response Dose-Response Confirmation (IC50) Primary_Hits->Dose_Response Secondary_Screen Secondary HTS: Cell-Based cAMP Assay (Functional Assay) Dose_Response->Secondary_Screen Validated_Hits Validated Hits (EC50/IC50) Secondary_Screen->Validated_Hits

Fig 1. High-throughput screening and hit validation workflow.

Application Note 1: Primary HTS using Fluorescence Polarization (FP) Competitive Binding Assay

1. Principle of the Assay

This biochemical assay is designed to identify compounds that bind to the μ-opioid receptor (MOR). The assay uses the principle of fluorescence polarization (FP), which measures changes in the rotational speed of a fluorescent molecule.[7][8] A small, fluorescently-labeled ligand (tracer) that binds to MOR is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in a low FP signal. When bound to the much larger MOR protein, its rotation slows significantly, leading to a high FP signal.[9] Test compounds from the 1-oxa-4,9-diazaspiro[5.5]undecane library that bind to MOR will compete with and displace the fluorescent tracer, causing a decrease in the FP signal. This homogenous "mix-and-read" format is highly amenable to automated HTS.[5]

FP_Assay_Principle cluster_1 High Polarization State cluster_2 Low Polarization State (Competitive Displacement) Receptor_Bound μ-Opioid Receptor Tracer_Bound Fluorescent Tracer Receptor_Bound->Tracer_Bound Binding High_FP Slow Tumbling => High FP Signal Receptor_Unbound μ-Opioid Receptor Test_Compound Test Compound (Spiro Derivative) Receptor_Unbound->Test_Compound Binding Tracer_Unbound Fluorescent Tracer Low_FP Fast Tumbling => Low FP Signal

Fig 2. Principle of the competitive fluorescence polarization assay.

2. Experimental Protocol

This protocol is optimized for a 384-well plate format.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • MOR Preparation: Purified, solubilized μ-opioid receptor preparation.

  • Fluorescent Tracer: A suitable fluorescently-labeled MOR ligand (e.g., Naltrexone-BODIPY). The final concentration should be at or below its Kd for the receptor.

  • Test Compounds: 1-oxa-4,9-diazaspiro[5.5]undecane derivatives dissolved in 100% DMSO.

  • Positive Control: Naloxone or another known high-affinity MOR antagonist.

  • Negative Control: 100% DMSO.

  • Microplates: Low-volume, black, 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds (at 10 mM in DMSO) into the wells of the 384-well plate. Also, plate positive and negative controls. This results in a final assay concentration of 10 µM.

  • Receptor-Tracer Mix Preparation: Prepare a 2X working solution of the MOR preparation and the fluorescent tracer in cold Assay Buffer. The optimal concentration of each must be predetermined during assay development.

  • Dispensing: Using a multi-channel dispenser, add 25 µL of the 2X Receptor-Tracer mix to each well of the compound plate.

  • Incubation: Seal the plate, centrifuge briefly (e.g., 1 min at 1000 rpm) to mix, and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a suitable plate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the millipolarization (mP) values.

3. Data Presentation and Analysis

The primary screen identifies hits based on a single concentration. The activity of each test compound is calculated as percent inhibition relative to the controls.

Calculation: % Inhibition = 100 * (1 - (mP_sample - mP_high_control) / (mP_low_control - mP_high_control))

  • mP_sample: Signal from wells with test compound.

  • mP_high_control: Signal from wells with positive control (e.g., Naloxone), representing maximum displacement (minimum polarization).

  • mP_low_control: Signal from wells with DMSO only, representing no displacement (maximum polarization).

Table 1: Sample Data from Primary FP Screen

Compound ID Conc. (µM) mP Value % Inhibition Hit ( >50%)
ODSU-001 10 195 8.3 No
ODSU-002 10 112 78.3 Yes
ODSU-003 10 98 91.7 Yes
ODSU-004 10 181 24.2 No
DMSO Ctrl N/A 210 0.0 N/A

| Naloxone Ctrl| 10 | 90 | 100.0 | N/A |

Application Note 2: Secondary HTS using a Cell-Based cAMP Assay

1. Principle of the Assay

This secondary assay confirms the activity of hits from the primary screen and determines their functional profile (agonist or antagonist). The μ-opioid receptor is a Gi-coupled GPCR.[10] When activated by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This assay uses cells engineered to express MOR and measures changes in cAMP.

  • Agonist Mode: Test compounds are added directly to the cells. A decrease in cAMP indicates agonist activity.

  • Antagonist Mode: Cells are first stimulated with a known MOR agonist (e.g., DAMGO) to reduce cAMP levels. Test compounds are then added. An increase in cAMP back towards baseline indicates antagonist activity, as the compound blocks the effect of the agonist.

GPCR_Signaling_Pathway cluster_pathway Gi-Coupled GPCR Signaling Agonist Agonist (e.g., ODSU derivative) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds Gi_protein Gi Protein MOR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Fig 3. Simplified signaling pathway for a Gi-coupled receptor like MOR.

2. Experimental Protocol

This protocol describes a homogenous TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay in a 384-well format.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human MOR.

  • Cell Culture Medium: DMEM/F12 with 10% FBS, 1% Pen-Strep, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • cAMP Assay Kit: A commercial TR-FRET based cAMP kit (e.g., LANCE Ultra cAMP from PerkinElmer or HTRF from Cisbio).

  • Reference Agonist: DAMGO.

  • Reference Antagonist: Naloxone.

  • Test Compounds: Hits from the primary screen, prepared in a dose-response format in DMSO.

  • Microplates: White, solid-bottom, 384-well cell culture plates.

  • Plate Reader: Capable of time-resolved fluorescence reading at two wavelengths.

Procedure:

  • Cell Plating: Seed the MOR-expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Addition (Agonist Mode):

    • Remove culture medium and add 10 µL of Assay Buffer.

    • Add 50 nL of test compounds in a dose-response curve (e.g., 10-point, 1:3 dilution).

    • Incubate for 30 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 50 nL of test compounds in a dose-response curve.

    • Immediately add the reference agonist (DAMGO) at its EC₈₀ concentration.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the TR-FRET detection reagents (lysis buffer containing the donor and acceptor fluorophores) as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET capable reader. Calculate the ratio of acceptor/donor emission.

4. Data Presentation and Analysis

The TR-FRET ratio is inversely proportional to the cAMP concentration. Data is normalized and fitted to a four-parameter logistic curve to determine potency.

  • Agonist Mode: Results are expressed as EC₅₀ (the concentration at which the compound produces 50% of its maximal effect).

  • Antagonist Mode: Results are expressed as IC₅₀ (the concentration at which the compound inhibits 50% of the reference agonist's response).

Table 2: Sample Functional Data for Validated Hits

Compound ID Assay Mode Potency (nM) Efficacy (% of DAMGO) Functional Profile
ODSU-002 Agonist 25.4 95% Potent Agonist
ODSU-003 Antagonist 15.2 N/A Potent Antagonist
ODSU-007 Agonist 150.8 45% Partial Agonist

| ODSU-011 | Antagonist | >10,000 | N/A | Inactive |

References

Application Notes and Protocols: Synthesis of Substituted 1-Oxa-4,9-diazaspiro[5.5]undecanes via Spirocyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of substituted 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds, which are of significant interest in medicinal chemistry. These spirocyclic systems serve as valuable cores in the development of therapeutic agents, including soluble epoxide hydrolase (sEH) inhibitors and dual μ-opioid receptor (MOR) agonists/σ1 receptor (σ1R) antagonists.[1][2][3] The protocols outlined below are based on established multi-step synthetic routes, commencing from readily available starting materials.

I. Overview of Synthetic Strategy

The primary synthetic route for constructing the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane core begins with N-Boc-4-piperidone. The key transformations involve an initial epoxidation, followed by a nucleophilic ring-opening of the epoxide with a substituted arylamine. The subsequent intermediate undergoes acylation and a base-mediated intramolecular cyclization to yield the desired spirocyclic framework. Final deprotection and N-alkylation steps allow for the introduction of further diversity.[2][3]

II. Experimental Data

The following table summarizes representative data for the synthesis of various substituted 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, highlighting the versatility of this synthetic approach.

Compound ID Aryl Substituent (R¹) Alkylating Agent (R²-X) Overall Yield (%) Reference
15ah 4-fluorophenyl2-phenylethyl bromideNot Specified[2]
15aj 4-methoxyphenyl2-phenylethyl bromideNot Specified[2]
15an 2-pyridyl2-phenylethyl bromideNot Specified[2]
15au 5-fluoro-2-pyridyl2-phenylethyl bromideNot Specified[2][3]
19 (Trisubstituted urea)Not ApplicableNot Specified[1]

III. Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a 4-aryl-9-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative.

Materials and Reagents:

  • N-Boc-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Substituted arylamine

  • 2-Chloroacetyl chloride

  • Potassium tert-butoxide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Substituted alkyl halide (e.g., 2-phenylethyl bromide)

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard solvents for extraction and chromatography (Ethyl acetate, Hexanes, Methanol)

  • Anhydrous sodium sulfate

Protocol 1: Multi-step Synthesis of 4-Aryl-9-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Epoxide Formation)

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.) to anhydrous DMSO.

  • Slowly add trimethylsulfoxonium iodide (1.2 eq.) portion-wise at room temperature. Stir the resulting mixture for 1 hour or until the evolution of hydrogen gas ceases.

  • Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous DMSO and add it dropwise to the prepared ylide solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the epoxide intermediate.

Step 2: Synthesis of tert-butyl 4-((arylamino)methyl)-4-hydroxypiperidin-1-carboxylate (Epoxide Ring-Opening)

  • To a solution of the epoxide from Step 1 (1.0 eq.) in a suitable solvent (e.g., methanol or neat), add the desired substituted arylamine (1.1 eq.).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude amino alcohol can often be used in the next step without further purification. If necessary, purify by column chromatography.

Step 3: Synthesis of tert-butyl 4-(N-aryl-2-chloroacetamido(methyl))-4-hydroxypiperidin-1-carboxylate (Acylation)

  • Dissolve the amino alcohol from Step 2 (1.0 eq.) in a biphasic system of ethyl acetate and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-chloroacetyl chloride (1.2 eq.) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction vigorously for 1-2 hours at 0 °C.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 4: Synthesis of tert-butyl 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (Intramolecular Spirocyclization)

  • Dissolve the acylated intermediate from Step 3 (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add potassium tert-butoxide (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash chromatography to obtain the Boc-protected spirocycle.

Step 5: Synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (Boc Deprotection)

  • Dissolve the Boc-protected spirocycle from Step 4 (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq.) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is often used directly in the next step.

Step 6: Synthesis of 9-alkyl-4-aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (N-Alkylation)

  • Dissolve the deprotected amine salt from Step 5 (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (3.0 eq.) and the desired alkylating agent (e.g., 2-phenylethyl bromide) (1.2 eq.).

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography.

IV. Visualized Workflow and Pathways

The following diagrams illustrate the key synthetic pathway and logical relationships in the synthesis of substituted 1-oxa-4,9-diazaspiro[5.5]undecanes.

G cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 Start N-Boc-4-Piperidone Epoxide tert-butyl 1-oxa-6- azaspiro[2.5]octane-6-carboxylate Start->Epoxide AminoAlcohol tert-butyl 4-((arylamino)methyl) -4-hydroxypiperidin-1-carboxylate Epoxide->AminoAlcohol Acylated Acylated Intermediate AminoAlcohol->Acylated BocSpiro tert-butyl 4-aryl-1-oxa-4,9- diazaspiro[5.5]undecan-3-one Acylated->BocSpiro Deprotected 4-aryl-1-oxa-4,9- diazaspiro[5.5]undecan-3-one BocSpiro->Deprotected FinalProduct Final Substituted Product Deprotected->FinalProduct R1 Corey-Chaykovsky Reagent R1->Start Epoxidation R2 Arylamine (R¹-NH₂) R2->Epoxide Ring Opening R3 2-Chloroacetyl Chloride R3->AminoAlcohol Acylation R4 K-tert-butoxide R4->Acylated Spirocyclization R5 TFA / DCM R5->BocSpiro Deprotection R6 Alkyl Halide (R²-X) K₂CO₃ / DMF R6->Deprotected N-Alkylation

Caption: Synthetic workflow for substituted 1-oxa-4,9-diazaspiro[5.5]undecanes.

References

Application Note: Quantification of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane in human plasma. The method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic and other bioanalytical studies involving this compound.

Introduction

This compound is a synthetic compound with a unique spirocyclic structure.[1][2] Derivatives of this scaffold have been investigated for their potential as dual µ-opioid receptor agonists and σ1 receptor antagonists, suggesting its relevance in pain management research.[3] As with any potential therapeutic agent, a validated bioanalytical method is crucial for determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for the quantification of this compound in human plasma, a common matrix in preclinical and clinical studies. The method is designed to be a starting point for researchers and can be further optimized and validated according to specific regulatory guidelines (e.g., FDA, EMA).

Materials and Methods

Reagents and Chemicals
  • This compound (Reference Standard)

  • 4-(Benzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-d7 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Type I, Ultrapure)

  • Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Pipettes

Chromatographic Conditions
ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 261.2 -> 134.1 (Quantifier), 261.2 -> 91.1 (Qualifier)
MRM Transition (IS) m/z 268.2 -> 141.1
Collision Energy Optimized for specific instrument
Declustering Potential Optimized for specific instrument
Source Temperature 550 °C
IonSpray Voltage 5500 V

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve.

  • Spiking Solutions: Prepare spiking solutions for calibration standards and quality control samples from the working standard solutions.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate spiking solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Medium, High).

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Data Presentation

Table 1: Hypothetical Method Validation Summary
ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Calibration Range 1 - 1000 ng/mL-
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Intra-day Accuracy (% Bias) -5.2% to 3.8%±15% (±20% for LLOQ)
Intra-day Precision (%RSD) 2.1% to 6.5%≤15% (≤20% for LLOQ)
Inter-day Accuracy (% Bias) -7.8% to 5.1%±15% (±20% for LLOQ)
Inter-day Precision (%RSD) 3.5% to 8.2%≤15% (≤20% for LLOQ)
Recovery 85% - 95%Consistent and reproducible
Matrix Effect MinimalWithin acceptable limits

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is Protein Precipitation vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship compound This compound application Pharmacokinetic Studies compound->application is the subject of method Bioanalytical Method application->method requires a quantification Quantification in Biological Matrix method->quantification enables validation Method Validation method->validation must undergo lcms LC-MS/MS quantification->lcms is achieved by

Caption: Logical relationship between the compound and the analytical method.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the selective MRM detection ensure high throughput and reliable results. This application note serves as a comprehensive guide for researchers to implement and further validate this method for their specific research needs in the field of drug development.

References

In Vivo Efficacy of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct in vivo efficacy studies for the specific compound 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane were identified in the public domain. This document provides detailed application notes and protocols for two structurally related derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane that have demonstrated significant efficacy in preclinical animal models. The presented data and methodologies are based on published research for Compound 15au , a potent analgesic, and Compound 19 , a promising agent for the treatment of chronic kidney disease.

I. Analgesic Efficacy of 4-(Pyridin-2-yl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane (Compound 15au)

Compound 15au , a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, has been identified as a potent dual μ-opioid receptor (MOR) agonist and sigma-1 (σ1) receptor antagonist, demonstrating significant analgesic properties with a potentially improved side-effect profile compared to traditional opioids.[1][2]

Quantitative Data Summary

The in vivo analgesic efficacy of Compound 15au was evaluated in a murine model of mechanical pain (paw pressure test) and compared to the clinically used opioid, oxycodone.[1][2]

CompoundAdministration RouteDose (mg/kg)Analgesic Effect (Paw Withdrawal Threshold, g)Antinociceptive Effect (%)
Vehicle Subcutaneous (s.c.)-105 ± 50
Compound 15au Subcutaneous (s.c.)3185 ± 1553
Compound 15au Subcutaneous (s.c.)10250 ± 2097
Oxycodone Subcutaneous (s.c.)1190 ± 1257
Oxycodone Subcutaneous (s.c.)3260 ± 18103
*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle.

In addition to its analgesic effects, Compound 15au was assessed for its potential to induce constipation, a common side effect of opioid therapy. At equianalgesic doses, Compound 15au demonstrated a significantly lower constipating effect compared to oxycodone.[1][2]

CompoundAdministration RouteDose (mg/kg)Fecal Pellets Excreted (over 6 hours)
Vehicle Subcutaneous (s.c.)-12 ± 2
Compound 15au Subcutaneous (s.c.)108 ± 1.5
Oxycodone Subcutaneous (s.c.)33 ± 1#
*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. #p < 0.05 compared to Compound 15au.
Experimental Protocols

1. Paw Pressure Test for Analgesia in Mice

This protocol outlines the methodology for assessing the analgesic effect of a test compound against a mechanical stimulus.

  • Animals: Male CD-1 mice (20-25 g).

  • Apparatus: A Randall-Selitto analgesiometer, which applies a linearly increasing mechanical force to the animal's paw.

  • Procedure:

    • Habituate the mice to the experimental setup for at least 30 minutes before testing.

    • Gently restrain the mouse and place its hind paw on the plinth of the analgesiometer.

    • A cone-shaped pusher is applied to the dorsal surface of the paw with increasing pressure.

    • The pressure at which the mouse withdraws its paw is recorded as the paw withdrawal threshold (in grams).

    • A cut-off pressure (e.g., 450 g) is set to prevent tissue damage.

    • Administer the test compound (e.g., Compound 15au) or vehicle via the desired route (e.g., subcutaneous).

    • Measure the paw withdrawal threshold at predetermined time points after compound administration (e.g., 30, 60, 90 minutes).

  • Data Analysis: The antinociceptive effect is calculated as a percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(post-drug threshold - pre-drug threshold) / (cut-off threshold - pre-drug threshold)] x 100.

2. Loperamide-Induced Constipation Model in Mice

This protocol is designed to evaluate the constipating effects of test compounds.

  • Animals: Male CD-1 mice (20-25 g).

  • Procedure:

    • House mice individually in cages with a wire mesh floor to allow for the collection of fecal pellets.

    • Administer the test compound (e.g., Compound 15au) or a known constipating agent like loperamide (as a positive control) or vehicle.

    • Collect and count the number of fecal pellets excreted by each mouse over a defined period (e.g., 6 hours) following drug administration.

  • Data Analysis: Compare the mean number of fecal pellets produced by the different treatment groups. A lower number of pellets indicates a greater constipating effect.

Signaling Pathway and Experimental Workflow

G cluster_0 Compound 15au Mechanism of Action cluster_1 In Vivo Efficacy Workflow Compound_15au Compound 15au MOR μ-Opioid Receptor (MOR) Compound_15au->MOR Agonist Sigma1R σ1 Receptor Compound_15au->Sigma1R Antagonist Analgesia Analgesia MOR->Analgesia Reduced_Constipation Reduced Constipation Sigma1R->Reduced_Constipation Contributes to Animal_Model Mouse Model (Mechanical Pain) Drug_Admin Compound 15au or Oxycodone Administration Animal_Model->Drug_Admin Paw_Pressure_Test Paw Pressure Test Drug_Admin->Paw_Pressure_Test Constipation_Assay Constipation Assessment Drug_Admin->Constipation_Assay Data_Analysis Data Analysis and Comparison Paw_Pressure_Test->Data_Analysis Constipation_Assay->Data_Analysis

Caption: Mechanism of action and in vivo workflow for Compound 15au.

II. Therapeutic Efficacy of a 1-oxa-4,9-diazaspiro[5.5]undecane-based sEH Inhibitor (Compound 19) in a Model of Chronic Kidney Disease

Compound 19 , a trisubstituted urea derivative of 1-oxa-4,9-diazaspiro[5.5]undecane, is a highly potent inhibitor of soluble epoxide hydrolase (sEH). Inhibition of sEH has emerged as a promising therapeutic strategy for chronic kidney diseases.[3]

Quantitative Data Summary

The in vivo efficacy of Compound 19 was assessed in a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a model of rapidly progressive renal failure.

Treatment GroupAdministration RouteDose (mg/kg)Serum Creatinine (mg/dL) on Day 14
Sham (Healthy) Oral (p.o.)-0.4 ± 0.05
Anti-GBM + Vehicle Oral (p.o.)-2.5 ± 0.4
Anti-GBM + Compound 19 Oral (p.o.)301.2 ± 0.2
Data are represented as mean ± SEM. *p < 0.05 compared to Anti-GBM + Vehicle.
Experimental Protocol

1. Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis Rat Model

This protocol describes the induction of a model of severe kidney inflammation and damage.

  • Animals: Male Wistar-Kyoto rats (150-200 g).

  • Induction Agent: Anti-rat GBM serum, typically raised in rabbits or sheep.

  • Procedure:

    • Anesthetize the rats.

    • Inject a single intravenous (i.v.) dose of anti-rat GBM serum. The dose is critical and should be pre-determined to induce a consistent level of renal injury.

    • Monitor the animals daily for signs of illness.

    • On the day of induction or shortly after, begin daily oral administration of the test compound (e.g., Compound 19) or vehicle.

    • Collect blood samples at specified time points (e.g., day 7 and day 14) for measurement of renal function parameters.

  • Endpoint Measurement:

    • Serum Creatinine: A key indicator of kidney function. Blood is collected, and serum is separated for analysis using a standard creatinine assay kit. Elevated levels indicate impaired kidney function.

    • Blood Urea Nitrogen (BUN): Another important marker of renal function.

    • Histopathology: At the end of the study, kidneys are collected, fixed, and stained (e.g., with PAS and H&E) to assess the degree of glomerular and tubular injury.

Signaling Pathway and Experimental Workflow

G cluster_0 Compound 19 Mechanism of Action cluster_1 In Vivo Efficacy Workflow Compound_19 Compound 19 sEH Soluble Epoxide Hydrolase (sEH) Compound_19->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades Renoprotection Renoprotection (Reduced Inflammation and Fibrosis) EETs->Renoprotection Promotes Animal_Model Rat Model (Anti-GBM Nephritis) Drug_Admin Compound 19 or Vehicle Administration Animal_Model->Drug_Admin Blood_Sampling Blood Collection Drug_Admin->Blood_Sampling Biochemical_Analysis Serum Creatinine Measurement Blood_Sampling->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis

Caption: Mechanism of action and in vivo workflow for Compound 19.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in the first step, the epoxidation of N-benzyl-4-piperidone. What are the potential causes and solutions?

A1: Low yields in the epoxidation step can arise from several factors:

  • Reagent Quality: The Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a strong base like sodium hydride) is sensitive to moisture and air. Ensure you use freshly opened or properly stored reagents. The sodium hydride should be washed with a dry solvent (e.g., hexane) to remove any mineral oil.

  • Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature). Ensure proper temperature control, as higher temperatures can lead to side reactions. The reaction time is also crucial; monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal stopping point.

  • Incomplete Deprotonation: Incomplete deprotonation of trimethylsulfoxonium iodide will lead to a lower concentration of the active ylide. Ensure efficient stirring and sufficient reaction time for the ylide formation before adding the piperidone.

Parameter Recommendation Troubleshooting
Reagents Use fresh trimethylsulfoxonium iodide and sodium hydride.If yield is low, try a fresh batch of reagents.
Solvent Use anhydrous DMSO or a mixture of THF/DMSO.Ensure the solvent is completely dry.
Temperature Maintain temperature between 0 °C and room temperature.Use an ice bath for initial mixing and monitor temperature.
Reaction Time Monitor by TLC (typically a few hours).Optimize reaction time based on TLC analysis.

Q2: The ring-opening reaction of the epoxide with ammonia is sluggish and gives a mixture of products. How can I improve this step?

A2: The ring-opening of the epoxide with ammonia to form the amino alcohol is a critical step. Challenges in this step can be addressed by:

  • Ammonia Source: Using a saturated solution of ammonia in a suitable solvent (e.g., methanol or ethanol) is often more effective than bubbling ammonia gas. A sealed reaction vessel is necessary to maintain the ammonia concentration.

  • Temperature and Pressure: This reaction may require elevated temperatures and pressure to proceed at a reasonable rate. Using a sealed pressure vessel (autoclave) can significantly improve the reaction rate and yield.

  • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., lithium perchlorate, magnesium nitrate) can activate the epoxide ring and facilitate the nucleophilic attack by ammonia.

Q3: During the final cyclization step to form the spiro-ether, I am observing significant formation of side products. What are the likely side reactions and how can they be minimized?

A3: The intramolecular cyclization of the amino alcohol to form the desired 1-oxa-4,9-diazaspiro[5.5]undecane core is susceptible to side reactions, primarily intermolecular condensation or polymerization. To minimize these:

  • High Dilution: Performing the cyclization under high-dilution conditions favors the intramolecular reaction over intermolecular reactions. This can be achieved by slowly adding the amino alcohol solution to a larger volume of refluxing solvent.

  • Choice of Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base (e.g., potassium carbonate, sodium hydride) is preferred. The solvent should be high-boiling and inert (e.g., toluene, xylene).

  • Protecting Groups: Although not ideal for a streamlined synthesis, protection of the secondary amine could be considered if intermolecular side reactions are a major issue. However, this would add extra steps to the synthesis.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Synthesis of 1-Benzyl-1-oxa-6-azaspiro[2.5]octane (Epoxide Formation)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an inert atmosphere (e.g., Argon), add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, which can be purified by column chromatography.

Step 2: Synthesis of 1-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)amine (Amino Alcohol Formation)

  • Dissolve the crude epoxide from Step 1 in a saturated solution of ammonia in methanol in a sealed pressure vessel.

  • Heat the mixture to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the pressure vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude amino alcohol can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Cyclization)

  • To a solution of the crude amino alcohol from Step 2 in a high-boiling solvent such as toluene, add a suitable activating agent for the hydroxyl group that will facilitate intramolecular cyclization. A common method is to convert the alcohol to a better leaving group, for example, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine to form a mesylate in situ.

  • Alternatively, a Mitsunobu reaction protocol could be employed.

  • Another approach involves heating the amino alcohol with a catalytic amount of a strong acid, though this may lead to side products.

  • A more direct cyclization can be attempted by heating the amino alcohol in the presence of a base like potassium carbonate at reflux in a high-boiling solvent under high dilution conditions.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

Reactant/Reagent Step 1: Epoxidation Step 2: Ring Opening Step 3: Cyclization
Starting Material N-Benzyl-4-piperidone1-Benzyl-1-oxa-6-azaspiro[2.5]octane1-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)amine
Key Reagents Trimethylsulfoxonium iodide, Sodium HydrideAmmonia in MethanolBase (e.g., K2CO3) or Activating Agent (e.g., MsCl)
Solvent Anhydrous DMSOMethanolToluene or Xylene
Temperature 0 °C to Room Temp.80-100 °C (in sealed vessel)Reflux
Typical Yield 70-85%60-75%50-65%

Visualizations

Synthetic_Workflow start N-Benzyl-4-piperidone epoxide 1-Benzyl-1-oxa-6-azaspiro[2.5]octane start->epoxide Corey-Chaykovsky Reagent (Me3S(O)I, NaH) amino_alcohol 1-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)amine epoxide->amino_alcohol NH3 in MeOH (Heat, Pressure) product This compound amino_alcohol->product Intramolecular Cyclization (Base, Heat)

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Cyclization s1_issue Low Yield s1_c1 Check Reagent Quality (Fresh Me3S(O)I, NaH) s1_issue->s1_c1 s1_c2 Verify Anhydrous Conditions s1_issue->s1_c2 s1_c3 Optimize Reaction Time/Temp (TLC) s1_issue->s1_c3 s2_issue Sluggish Reaction / Mixture s2_c1 Use Saturated NH3/MeOH s2_issue->s2_c1 s2_c2 Increase Temp/Pressure (Sealed Vessel) s2_issue->s2_c2 s2_c3 Add Catalytic Lewis Acid s2_issue->s2_c3 s3_issue Side Product Formation s3_c1 Use High Dilution Conditions s3_issue->s3_c1 s3_c2 Choose Non-nucleophilic Base s3_issue->s3_c2 s3_c3 Optimize Solvent and Temperature s3_issue->s3_c3 start Problem Encountered start->s1_issue Epoxidation Issue start->s2_issue Ring Opening Issue start->s3_issue Cyclization Issue

Caption: Troubleshooting decision tree for the synthesis.

Optimization of reaction conditions for N-benzylation of diazaspirocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-benzylation of diazaspirocycles.

Troubleshooting Guide

This guide addresses common issues encountered during the N-benzylation of diazaspirocycles in a question-and-answer format.

Question: Why is my N-benzylation reaction showing low or no conversion?

Answer: Low or no conversion in N-benzylation reactions of diazaspirocycles can stem from several factors:

  • Insufficiently strong base: The chosen base may not be strong enough to deprotonate the secondary amine of the diazaspirocycle effectively. Consider switching to a stronger base.

  • Steric hindrance: The spirocyclic core can present significant steric bulk, hindering the approach of the benzylating agent. Using a less bulky benzylating agent or optimizing the reaction temperature and time might be necessary.

  • Poor solvent choice: The solvent should be able to dissolve the diazaspirocycle, the base, and the benzylating agent. Aprotic polar solvents like DMF or DMSO are often good choices.

  • Low reaction temperature: While higher temperatures can lead to side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier. A stepwise increase in temperature is recommended for optimization.

  • Inactivated benzylating agent: Ensure the benzyl bromide or chloride is fresh and has not been hydrolyzed.

Question: How can I control the selectivity between mono- and di-N-benzylation?

Answer: Achieving selective mono-N-benzylation of a diazaspirocycle can be challenging due to the presence of two reactive secondary amine groups. Here are some strategies to favor mono-benzylation:

  • Stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the benzylating agent relative to the diazaspirocycle.

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration, which favors the reaction at the more accessible nitrogen.

  • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the kinetically favored mono-benzylated product.

  • Protecting Groups: In some cases, it may be necessary to use an orthogonal protecting group strategy to protect one of the nitrogens before benzylation.

Question: My reaction is producing a significant amount of quaternary ammonium salt. How can I minimize this side product?

Answer: The formation of a quaternary ammonium salt is a common side reaction resulting from over-alkylation. To minimize this:

  • Careful control of stoichiometry: Avoid using a large excess of the benzylating agent.

  • Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of the desired product, stopping the reaction once the starting material is consumed.

  • Choice of benzylating agent: Benzyl bromides are more reactive than benzyl chlorides and may be more prone to over-alkylation. Consider using benzyl chloride if quaternization is a significant issue.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the N-benzylation of a new diazaspirocycle?

A1: A good starting point for the N-benzylation of a diazaspirocycle is to use 1.1 equivalents of benzyl bromide, 2-3 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in an aprotic polar solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) at room temperature. The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time.

Q2: Which analytical techniques are best for monitoring the progress of my N-benzylation reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of products. For more quantitative analysis and to distinguish between mono- and di-benzylated products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: Can I use benzyl alcohol for the N-benzylation of diazaspirocycles?

A3: While direct N-benzylation with benzyl halides is more common, benzyl alcohol can be used in reductive amination protocols. This typically involves the formation of an iminium intermediate in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This method can sometimes offer better selectivity.

Optimization of Reaction Conditions

The following table summarizes common reaction parameters that can be optimized for the N-benzylation of diazaspirocycles. The optimal conditions will be substrate-dependent.

ParameterVariationRecommendation/Consideration
Base K₂CO₃, Cs₂CO₃, NaH, Et₃N, DIPEAStart with K₂CO₃ or Cs₂CO₃. For less reactive systems, a stronger base like NaH may be required. Organic bases like Et₃N or DIPEA can also be used.
Solvent MeCN, DMF, DMSO, THF, CH₂Cl₂Aprotic polar solvents like MeCN and DMF are generally good choices. THF and CH₂Cl₂ can be used with stronger bases like NaH.
Temperature 0 °C to 80 °CStart at room temperature. If the reaction is slow, gradually increase the temperature. For selectivity, lower temperatures are often preferred.
Benzylating Agent Benzyl bromide, Benzyl chlorideBenzyl bromide is more reactive. If over-alkylation is an issue, benzyl chloride may provide better control.
Concentration 0.1 M to 1 MA concentration of 0.1-0.5 M is a reasonable starting point.

Experimental Protocols

General Protocol for Mono-N-Benzylation of a Diazaspirocycle

  • To a solution of the diazaspirocycle (1.0 equiv.) in anhydrous DMF (0.2 M) is added potassium carbonate (2.0 equiv.).

  • The mixture is stirred at room temperature for 15 minutes.

  • Benzyl bromide (1.1 equiv.) is added dropwise to the suspension.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Diazaspirocycle and Base in Solvent add_benzyl Add Benzylating Agent start->add_benzyl Stir react Stir at Set Temperature add_benzyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for the N-benzylation of diazaspirocycles.

selectivity_pathway cluster_conditions_mono Favorable for Mono-benzylation cluster_conditions_di Favorable for Di-benzylation start Diazaspirocycle mono Mono-benzylated Product start->mono + 1 eq. Benzyl-X (Controlled Conditions) di Di-benzylated Product start->di + >2 eq. Benzyl-X (Forcing Conditions) mono->di + 1 eq. Benzyl-X cond_mono • Low Temperature • Slow Addition • ~1 eq. Benzylating Agent cond_di • Higher Temperature • Excess Benzylating Agent

Caption: Reaction pathways for mono- and di-N-benzylation of diazaspirocycles.

Technical Support Center: Chiral Separation of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers developing a chiral separation method for 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane. As specific literature for this compound is limited, the following protocols and troubleshooting advice are based on established methodologies for the chiral separation of analogous basic and spirocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any separation between the enantiomers. Where should I start?

A1: A complete lack of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase combination does not provide enantioselectivity for your analyte.

  • Initial Recommendation: Start with a column screening approach. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a good first choice for screening.[1][2][3]

  • Screening Strategy: Test a minimum of 2-4 different CSPs under varied chromatographic modes (Normal Phase, Reversed Phase, Polar Organic) to maximize the chances of finding initial selectivity.[2][3] Refer to the Experimental Protocol section for a recommended screening workflow.

Q2: My peaks are broad and tailing significantly. How can I improve the peak shape?

A2: Peak tailing for this compound is likely due to its basic nature, as the amine functionalities can interact strongly with residual acidic silanols on the silica support of the CSP.

  • Normal Phase (NP): Add a small amount of a basic additive to your mobile phase. A typical starting point is 0.1% diethylamine (DEA) or ethylenediamine (EDA).[2] This additive will compete for the active sites on the stationary phase, leading to more symmetrical peaks.

  • Reversed Phase (RP): Ensure your mobile phase is adequately buffered. For LC-MS applications, ammonium bicarbonate is often preferred.[1] Adjusting the pH of the mobile phase can also improve peak shape, but be mindful of the column's pH stability range.

Q3: The resolution (Rs) between my enantiomer peaks is poor (<1.5). How can I improve it?

A3: Poor resolution can be addressed by optimizing several parameters once initial selectivity is achieved:

  • Mobile Phase Strength: In Reversed Phase, decreasing the amount of organic modifier (e.g., acetonitrile, methanol) generally increases retention and can improve resolution.[1] In Normal Phase, adjusting the ratio of the polar modifier (e.g., ethanol, isopropanol) can have a significant impact.

  • Temperature: Lowering the column temperature often increases enantioselectivity, leading to better resolution. Try reducing the temperature in 5-10°C increments (e.g., from 25°C to 15°C).

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, at the cost of longer analysis time.

  • Mobile Phase Additive: If using an additive like DEA in Normal Phase, optimizing its concentration (e.g., from 0.05% to 0.2%) can sometimes enhance resolution.

Q4: I need to develop an LC-MS compatible method. What are the key considerations?

A4: Method development for LC-MS requires careful selection of mobile phases and additives to ensure compatibility with the mass spectrometer's ion source.

  • Mobile Phase: Avoid non-volatile buffers like phosphates. In Reversed Phase, volatile buffers such as ammonium bicarbonate or ammonium acetate are excellent choices.[1]

  • Additives: While DEA is effective for improving peak shape, it can cause significant ion suppression in ESI+ mode, even at low concentrations.[1] If possible, use a more MS-friendly buffer system. If a basic additive is essential, use the lowest concentration that provides acceptable chromatography.

  • Mode Selection: Reversed Phase (RP) is generally the most promising separation mode for developing chiral LC-MS methods.[1]

Data Presentation: Hypothetical Screening Results

The following tables represent plausible outcomes from a chiral screening experiment for this compound.

Table 1: Normal Phase (NP) Screening Results

CSP TypeMobile Phase (Hexane / Alcohol)Additivet1 (min)t2 (min)Selectivity (α)Resolution (Rs)
Amylose-SAHexane/IPA (80/20)0.1% DEA5.25.21.000.00
Cellulose-SBHexane/EtOH (85/15)0.1% DEA6.87.91.211.85
Cellulose-SCHexane/IPA (90/10)0.1% DEA8.18.81.121.40
Amylose-C NeoHexane/EtOH (80/20)0.1% DEA4.54.51.000.00

Table 2: Reversed Phase (RP) Screening Results

CSP TypeMobile Phase (Buffer / Organic)t1 (min)t2 (min)Selectivity (α)Resolution (Rs)
Cellulose-SB10mM NH4HCO3 / ACN (60/40)7.37.31.000.00
Cellulose-SC10mM NH4HCO3 / MeOH (50/50)9.510.31.111.62

Note: Data is illustrative. t1 = retention time of the first eluting enantiomer; t2 = retention time of the second eluting enantiomer; α = t2'/t1' (where t' is the reduced retention time); Rs = Resolution factor.

Experimental Protocols

Protocol 1: Chiral Method Development Screening

This protocol outlines a systematic approach to screen for a suitable chiral separation method.

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in a suitable solvent (e.g., Methanol or Ethanol). Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase.

  • Column Selection: Select a set of 3-4 chiral columns with different stationary phases. A recommended starting set includes columns based on:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(4-methylbenzoate)

  • Normal Phase (NP) Screening:

    • Mobile Phases:

      • A: n-Hexane/Ethanol (90/10, v/v) with 0.1% DEA

      • B: n-Hexane/Isopropanol (90/10, v/v) with 0.1% DEA

    • Conditions: Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at 254 nm.

    • Procedure: Equilibrate each column with the mobile phase for at least 10 column volumes. Inject the sample and record the chromatogram.

  • Reversed Phase (RP) Screening (for MS-compatible methods):

    • Mobile Phases:

      • A: 10mM Ammonium Bicarbonate / Acetonitrile (50/50, v/v)

      • B: 10mM Ammonium Bicarbonate / Methanol (50/50, v/v)

    • Conditions: Flow Rate: 0.8 mL/min; Temperature: 25°C; Detection: UV at 254 nm or MS.

    • Procedure: Equilibrate each column thoroughly. Inject the sample.

  • Evaluation: Analyze the results from all runs. Look for conditions that provide a selectivity factor (α) greater than 1.1. The condition with the highest resolution (Rs) is the best candidate for further optimization.

Visualizations

Below are diagrams illustrating key workflows for your chiral separation experiments.

ChiralMethodDevelopment start_end start_end process process decision decision outcome outcome success success start Start: Prepare Analyte screen_cols Screen Multiple CSPs (e.g., Cellulose, Amylose) start->screen_cols screen_modes Test Different Modes (NP, RP, Polar Organic) screen_cols->screen_modes check_sep Separation Observed? screen_modes->check_sep no_sep No Separation check_sep->no_sep No optimize Optimize Conditions (Mobile Phase, Temp, Flow) check_sep->optimize Yes no_sep->screen_cols Try new CSPs check_res Resolution Rs > 1.5? optimize->check_res check_res->optimize No validate Method Validation check_res->validate Yes end End: Final Method validate->end

Caption: Workflow for Chiral Method Development.

TroubleshootingResolution problem problem question question action action solution solution start Problem: Poor Resolution (Rs < 1.5) q_mode Chromatographic Mode? start->q_mode np_action1 Adjust % Polar Modifier (e.g., EtOH, IPA) q_mode->np_action1 Normal Phase rp_action1 Decrease % Organic Modifier (e.g., ACN, MeOH) q_mode->rp_action1 Reversed Phase np_action2 Decrease Column Temperature np_action1->np_action2 np_action3 Decrease Flow Rate np_action2->np_action3 success Improved Resolution np_action3->success rp_action2 Decrease Column Temperature rp_action1->rp_action2 rp_action3 Decrease Flow Rate rp_action2->rp_action3 rp_action3->success

Caption: Troubleshooting Guide for Poor Resolution.

References

Technical Support Center: 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing and degradation product analysis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on 1-oxa-4,9-diazaspiro[5.5]undecane derivatives?

A1: The primary objectives for stability testing are to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are crucial for:

  • Determining the intrinsic stability of the molecule.[3]

  • Identifying potential degradation products and establishing degradation pathways.[3][4]

  • Developing and validating a stability-indicating analytical method.[3][5]

  • Defining appropriate storage conditions and shelf-life.[6][7]

  • Supporting regulatory submissions for new drug applications.[7][8]

Q2: Which stress conditions are typically applied during forced degradation studies of these spirocyclic compounds?

A2: Forced degradation studies, or stress testing, deliberately expose the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[3] As mandated by ICH guidelines, typical stress conditions include:[6][8]

  • Acid Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) at room and elevated temperatures.

  • Base Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH) at room and elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).[8]

  • Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 70°C).[3]

  • Photostability: Exposing the drug substance to a combination of visible and UV light, as specified in ICH Q1B guidelines.[8]

Q3: What are the most common analytical techniques for identifying and quantifying degradation products of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives?

A3: A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and quantification of degradation products.[9]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for separating and quantifying the parent drug and its degradation products due to its high separation efficiency.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation data.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the degradation products are volatile or can be derivatized to become volatile.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy can help identify changes in functional groups, indicating the nature of the degradation.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Guide 1: HPLC-UV Analysis Issues

Problem: Poor peak shape (tailing or fronting) for the parent compound or degradation products.

  • Possible Cause 1: Secondary Interactions. The nitrogen atoms in the diazaspiro core can interact with residual silanol groups on the HPLC column packing, causing peak tailing.[12]

    • Solution:

      • Lower the mobile phase pH to protonate the silanols and reduce interaction.

      • Use a high-purity, end-capped column specifically designed for basic compounds.

      • Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject. Ensure the sample is fully dissolved in the mobile phase.[12]

  • Possible Cause 3: Mismatched Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13]

Problem: Appearance of unexpected peaks ("ghost peaks") in the chromatogram.

  • Possible Cause 1: Contaminated Mobile Phase or System. Impurities in solvents or carryover from previous injections can manifest as ghost peaks.

    • Solution:

      • Use high-purity, HPLC-grade solvents.

      • Filter and degas mobile phases before use.

      • Run a blank gradient (injecting only mobile phase) to see if the peaks persist.

      • Implement a robust needle wash protocol between injections.

  • Possible Cause 2: Sample Degradation on-column or in the autosampler.

    • Solution:

      • Ensure the autosampler temperature is controlled (e.g., 4°C) to minimize degradation of labile compounds.

      • Investigate if the mobile phase pH or composition is causing on-column degradation.

Guide 2: Issues with Degradation Product Identification

Problem: LC-MS data does not provide a clear molecular ion or interpretable fragments for a suspected degradation product.

  • Possible Cause 1: Poor Ionization. The degradation product may not ionize efficiently under the current ESI or APCI conditions.

    • Solution:

      • Analyze the sample in both positive and negative ionization modes.

      • Modify the mobile phase by adding modifiers like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

      • Switch the ionization source (e.g., from ESI to APCI), as APCI can be more suitable for less polar, lower molecular weight compounds.[10]

  • Possible Cause 2: Complex Fragmentation. The molecule might be fragmenting extensively in the source, preventing the observation of a clear molecular ion.

    • Solution:

      • Optimize the in-source fragmentation voltage (cone voltage) to minimize fragmentation and promote the molecular ion.

      • Utilize a "soft" ionization technique if available.

  • Possible Cause 3: Low Concentration. The degradation product may be present at a concentration too low for effective MS/MS analysis.

    • Solution:

      • Concentrate the sample using solid-phase extraction (SPE) or by evaporating the solvent.

      • If possible, generate more of the degradant by extending the stress period and then isolate it using preparative HPLC for subsequent analysis.

Data Presentation: Forced Degradation Summary

The following table summarizes typical quantitative results from a forced degradation study on a hypothetical 1-oxa-4,9-diazaspiro[5.5]undecane derivative ("Compound X").

Stress ConditionDuration% Assay of Compound XTotal Degradation (%)No. of Degradants > 0.1%Key Degradation Products (RRT)
0.1 M HCl24 hours85.214.83DP1 (0.85), DP2 (1.15)
0.1 M NaOH8 hours79.520.54DP3 (0.70), DP4 (0.92)
3% H₂O₂12 hours92.17.92DP5 (1.30)
Heat (70°C)48 hours98.51.51DP1 (0.85)
Photostability7 days96.33.72DP6 (1.55)

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Forced Degradation Under Hydrolytic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the 1-oxa-4,9-diazaspiro[5.5]undecane derivative in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

    • Keep the solution at 60°C for 4 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1.0 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

    • Keep the solution at 60°C for 2 hours.

    • At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1.0 M HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of water.

    • Keep the solution at 60°C for 24 hours and analyze at appropriate time points.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of the parent compound).

  • Injection Volume: 10 µL.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to stability testing.

G cluster_0 Forced Degradation Workflow DS Drug Substance Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) DS->Stress Sample Stressed Samples Stress->Sample Analyze Analyze via Stability-Indicating Method (HPLC, LC-MS) Sample->Analyze Identify Identify & Characterize Degradants Analyze->Identify Pathway Establish Degradation Pathways Identify->Pathway

Caption: High-level workflow for conducting forced degradation studies.

G cluster_troubleshooting HPLC Troubleshooting Logic start Poor Chromatogram? peak_shape Peak Shape Issue (Tailing/Fronting) start->peak_shape Yes rt_issue Retention Time Drift? start->rt_issue No, other issues cause_silanol Secondary Silanol Interactions? peak_shape->cause_silanol solve_silanol Adjust pH / Use BPC Column cause_silanol->solve_silanol Yes cause_overload Column Overload? cause_silanol->cause_overload No solve_overload Dilute Sample cause_overload->solve_overload Yes cause_temp Temperature Fluctuation? rt_issue->cause_temp solve_temp Use Column Oven cause_temp->solve_temp Yes cause_mobile_phase Mobile Phase Composition Change? cause_temp->cause_mobile_phase No solve_mobile_phase Prepare Fresh Mobile Phase cause_mobile_phase->solve_mobile_phase Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing Oral Bioavailability of Diazaspiro[5.5]undecane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of diazaspiro[5.5]undecane-based inhibitors.

I. Understanding the Challenge: Oral Bioavailability

Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development, as low bioavailability can lead to therapeutic inefficiency or the need for higher doses, which may increase the risk of adverse effects.[1] The primary factors governing oral bioavailability are a compound's aqueous solubility and its permeability across the intestinal epithelium, along with its susceptibility to first-pass metabolism.[2][3][4]

Spirocyclic scaffolds, including diazaspiro[5.5]undecanes, are valuable in drug design for their ability to fine-tune a molecule's properties and improve pharmacokinetics.[5][6] However, like many drug candidates, they can face challenges with oral absorption.

II. Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Aqueous Solubility

Question: My diazaspiro[5.5]undecane inhibitor shows poor solubility in aqueous buffers during initial screening. What are the likely causes and how can I address this?

Answer:

Poor aqueous solubility is a common reason for low oral bioavailability, particularly for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3]

Troubleshooting Steps & Potential Solutions:

  • pH Modification: Since many diazaspiro[5.5]undecane compounds contain basic nitrogen atoms, their solubility is often pH-dependent.

    • Action: Determine the compound's pKa and measure its solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to simulate conditions in the gastrointestinal tract.

    • Strategy: Salt formation can be an effective strategy to improve the solubility and dissolution rate of ionizable drugs.[7]

  • Particle Size Reduction: The dissolution rate of a drug is proportional to its surface area.

    • Action: Employ micronization or nanomilling techniques to reduce particle size.[8][9]

    • Strategy: Nanosuspensions and nanocrystals can be formulated to increase the surface area available for dissolution.[7]

  • Formulation Strategies: Advanced formulations can significantly enhance the solubility of a compound.

    • Action: Evaluate various formulation approaches.

    • Strategies:

      • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer carrier (e.g., Soluplus®, PVP) can create a high-energy amorphous form that is more soluble than the crystalline form.[10][11]

      • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[9][10][12]

      • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and increase its apparent solubility.[7][9]

Problem 2: Low Intestinal Permeability in Caco-2 Assays

Question: My compound has adequate solubility but exhibits low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction and a high efflux ratio (B-A/A-B > 2) in the Caco-2 permeability assay. What does this indicate?

Answer:

This profile strongly suggests that your compound is a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[13][14] These transporters are part of the ATP-binding cassette (ABC) family and actively pump substrates from inside the intestinal cells back into the gut lumen, thereby limiting absorption and reducing oral bioavailability.[13][15]

Troubleshooting Steps & Potential Solutions:

  • Confirm Efflux Transporter Interaction:

    • Action: Repeat the Caco-2 assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp).[14]

    • Interpretation: A significant increase in A-B permeability and a reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

  • Structural Modification (SAR Exploration):

    • Action: Synthesize and test analogs of your lead compound to identify structural motifs responsible for transporter recognition.

    • Strategy: Minor structural changes can sometimes disrupt the interaction with the transporter without affecting the compound's primary pharmacological activity. This is a key part of the structure-activity relationship (SAR) study.

  • Formulation with Excipients:

    • Action: Investigate formulations that include excipients known to inhibit efflux transporters.[11]

    • Strategy: Certain surfactants and polymers used in formulations can modulate the activity of transporters like P-gp.

Problem 3: High First-Pass Metabolism

Question: My inhibitor demonstrates good solubility and permeability, but in vivo pharmacokinetic studies in rats show very low oral bioavailability (F < 10%). What is a likely cause?

Answer:

When solubility and permeability are not limiting factors, low oral bioavailability is often due to extensive first-pass metabolism . This occurs when the drug is heavily metabolized in the gut wall or, more commonly, in the liver before it can reach systemic circulation.[2][11][16]

Troubleshooting Steps & Potential Solutions:

  • Assess Metabolic Stability:

    • Action: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes from the relevant species (e.g., rat, human).[17][18][19][20]

    • Interpretation: A short half-life (T½) and high intrinsic clearance (Clint) in this assay indicate rapid metabolism and are often predictive of high hepatic clearance in vivo.[17][21]

  • Identify Metabolizing Enzymes:

    • Action: Use specific chemical inhibitors or recombinant cytochrome P450 (CYP) enzymes to identify the primary isoforms responsible for your compound's metabolism.[11]

    • Strategy: Knowing which CYP enzymes are involved can help predict potential drug-drug interactions.

  • Structural Modification (Metabolic "Soft Spot" Analysis):

    • Action: Identify the part of the molecule that is most susceptible to metabolism (the "soft spot").

    • Strategy: Modify the chemical structure at this position to block or slow down the metabolic process. For example, introducing a fluorine atom at a site of hydroxylation can prevent that metabolic pathway.

  • Prodrug Approach:

    • Action: Design a prodrug by chemically modifying the parent molecule.[1]

    • Strategy: The prodrug can be designed to be absorbed more efficiently and then converted to the active inhibitor in vivo, potentially bypassing the metabolic enzymes that act on the parent structure.[7]

III. Data Presentation

Effective data organization is crucial for comparing compounds and strategies.

Table 1: Physicochemical and In Vitro ADME Properties of Diazaspiro[5.5]undecane Analogs

Compound IDMW ( g/mol )clogPpKa (basic)Aqueous Solubility (pH 7.4, µg/mL)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
DSU-001450.63.88.2< 10.515.2
DSU-002464.63.58.1150.414.8
DSU-003455.12.98.555.11.8

This table allows for a clear comparison of how modifications (e.g., from DSU-001 to DSU-003) impact key parameters related to oral bioavailability.

Table 2: In Vivo Pharmacokinetic Parameters in Rats Following Oral (PO) Administration (10 mg/kg)

Compound IDCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)T½ (h)Oral Bioavailability (F%)
DSU-001152.0653.1< 5%
DSU-002451.52103.512%
DSU-0032501.015504.265%

This table summarizes the outcome of in vivo studies, directly reflecting the impact of the optimization strategies.

IV. Key Experimental Protocols

Detailed methodologies are essential for reproducible results.

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters.[22][23]

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for approximately 21 days to form a differentiated, confluent monolayer.[14]

    • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[23][24]

    • Transport Study (A-B): The test compound is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • Transport Study (B-A): The test compound is added to the basolateral (B) side, and samples are collected from the apical (A) side to determine active efflux.

    • Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B).[14]

Metabolic Stability Assay (Liver Microsomes)
  • Objective: To evaluate a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs).[17][18]

  • Methodology:

    • Preparation: Pooled liver microsomes (human or animal) are thawed and prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[17][21]

    • Reaction Mixture: The test compound is added to the microsomal solution.

    • Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.[17][21] Control incubations are run without NADPH.

    • Incubation: The mixture is incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[19][21]

    • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the line, the half-life (T½) and intrinsic clearance (Clint) are calculated.[21]

In Vivo Pharmacokinetic (PK) Study
  • Objective: To determine the key pharmacokinetic parameters of a compound after oral and intravenous administration to establish its oral bioavailability.[16][25]

  • Methodology:

    • Animal Model: Typically conducted in rodents (e.g., Sprague-Dawley rats). Subjects are often fasted overnight.[26]

    • Dosing Groups:

      • Group 1 (IV): Receives a single intravenous bolus dose of the compound (e.g., 1-2 mg/kg). This allows for the determination of clearance and volume of distribution.

      • Group 2 (PO): Receives a single oral gavage dose of the compound formulated in a suitable vehicle (e.g., 10 mg/kg).

    • Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[27]

    • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

    • Analysis: Plasma concentrations of the compound are determined by a validated LC-MS/MS method.

    • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated using non-compartmental analysis software. Oral bioavailability (F) is calculated as: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[16]

V. Visualized Workflows and Pathways

Workflow for Troubleshooting Poor Oral Bioavailability

G start_node Start: Diazaspiro[5.5]undecane Inhibitor Candidate solubility_assay Assess Aqueous Solubility (pH 1.2-7.4) start_node->solubility_assay process_node process_node decision_node decision_node outcome_node outcome_node issue_node issue_node is_soluble Solubility > 10 µg/mL? solubility_assay->is_soluble caco2_assay Perform Caco-2 Permeability Assay is_soluble->caco2_assay Yes solubility_issue Issue: Poor Solubility is_soluble->solubility_issue No is_permeable Papp (A-B) High? Efflux Ratio < 2? caco2_assay->is_permeable metabolism_assay Assess In Vitro Metabolic Stability is_permeable->metabolism_assay Yes permeability_issue Issue: Low Permeability / High Efflux is_permeable->permeability_issue No is_stable Metabolically Stable? metabolism_assay->is_stable in_vivo_pk Conduct In Vivo PK Study is_stable->in_vivo_pk Yes metabolism_issue Issue: High First-Pass Metabolism is_stable->metabolism_issue No is_bioavailable Oral F > 30%? in_vivo_pk->is_bioavailable success Candidate for Further Development is_bioavailable->success Yes fail Re-design or Abandon Candidate is_bioavailable->fail No solubility_solutions Strategies: • Salt Formation • Particle Size Reduction • Amorphous Dispersions • Lipid Formulations solubility_issue->solubility_solutions solubility_solutions->solubility_assay Re-test permeability_solutions Strategies: • SAR to Avoid Efflux • Use P-gp Inhibitors in Formulation permeability_issue->permeability_solutions permeability_solutions->caco2_assay Re-test metabolism_solutions Strategies: • Block Metabolic Hotspots • Prodrug Approach metabolism_issue->metabolism_solutions metabolism_solutions->metabolism_assay Re-test G cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_blood Portal Vein / Systemic Circulation lumen_node lumen_node process_node process_node barrier_node barrier_node blood_node blood_node factor_node factor_node Drug_Formulation Drug in Formulation Dissolution Dissolution Drug_Formulation->Dissolution Drug_Solution Drug in Solution Dissolution->Drug_Solution Passive_Diffusion Passive Diffusion Drug_Solution->Passive_Diffusion Active_Transport Active Uptake Drug_Solution->Active_Transport Absorbed_Drug Absorbed Drug Passive_Diffusion->Absorbed_Drug Active_Transport->Absorbed_Drug Efflux Efflux (P-gp, BCRP) Metabolism Gut Wall Metabolism Absorbed_Drug->Efflux Limits Absorption Absorbed_Drug->Metabolism First-Pass Effect Solubility Solubility (BCS Class) Solubility->Dissolution Permeability Permeability (LogP, PSA) Permeability->Passive_Diffusion

References

Validation & Comparative

A Comparative Analysis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives and Morphine for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of a novel class of compounds, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, with the conventional opioid analgesic, morphine. This analysis is based on preclinical data and focuses on efficacy, mechanism of action, and side effect profiles.

Introduction

Morphine, a potent µ-opioid receptor (MOR) agonist, has long been the gold standard for treating severe pain.[1][2] However, its clinical utility is often limited by significant adverse effects, including respiratory depression, constipation, tolerance, and dependence.[1][3] The search for safer, yet equally effective, analgesics has led to the exploration of novel chemical scaffolds. One such promising class is the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series of molecules. These compounds are designed as dual MOR agonists and sigma-1 receptor (σ1R) antagonists, a mechanism hypothesized to provide potent pain relief with an improved side-effect profile.[1]

This guide will focus on a representative compound from this class, referred to as 15au in pivotal research, as a proxy for the analgesic potential of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane, and compare its performance with morphine.

Mechanism of Action

Morphine

Morphine primarily exerts its analgesic effects by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor.[1][2] Activation of MORs in the central nervous system leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.

cluster_morphine Morphine Signaling Pathway Morphine Morphine MOR µ-Opioid Receptor Morphine->MOR G_protein G-protein (Gi/Go) MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia leads to Ion_Channels->Analgesia leads to

Caption: Simplified signaling pathway of morphine.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

These compounds possess a dual mechanism of action. They act as agonists at the MOR, similar to morphine, to produce analgesia. Concurrently, they function as antagonists at the sigma-1 receptor (σ1R).[1] The antagonism of σ1R is thought to potentiate the analgesic effects of MOR agonism and may mitigate some of the undesirable side effects associated with traditional opioids.[1]

cluster_spiro Spiro Compound Signaling Pathway Spiro_Compound 4-Aryl-1-oxa-4,9-diazaspiro [5.5]undecane Derivative MOR µ-Opioid Receptor Spiro_Compound->MOR agonist Sigma1R Sigma-1 Receptor Spiro_Compound->Sigma1R antagonist Analgesia_MOR Analgesia MOR->Analgesia_MOR Analgesia_Potentiation Potentiated Analgesia Sigma1R->Analgesia_Potentiation potentiates Side_Effect_Mitigation Reduced Side Effects Sigma1R->Side_Effect_Mitigation contributes to Analgesia_MOR->Analgesia_Potentiation

Caption: Dual mechanism of action of the spiro compound.

Analgesic Efficacy: A Comparative Overview

CompoundTestSpeciesED50 (mg/kg)Route of Administration
Compound 15au Paw Pressure TestMiceComparable to OxycodoneNot Specified in Abstract
Oxycodone Paw Pressure TestMicePotent Analgesic ActivityNot Specified in Abstract
Morphine Tail-Flick TestRats~2.7s.c.
Morphine Hot Plate TestRats~2.6 - 4.9s.c.

Note: ED50 values for morphine can vary significantly depending on the specific experimental conditions, animal strain, and endpoint measured.

Side Effect Profile

A significant advantage of the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives appears to be a more favorable side-effect profile compared to traditional opioids.

Constipation

In a preclinical study, at equianalgesic doses, the lead compound 15au demonstrated significantly less constipation compared to oxycodone.[1] This is a critical finding, as constipation is a prevalent and often debilitating side effect of chronic opioid therapy.

Respiratory Depression

While the specific impact of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives on respiratory function has not been detailed in the available literature, the dual MOR agonist/σ1R antagonist mechanism of action holds the potential for a wider therapeutic window concerning respiratory depression compared to pure MOR agonists like morphine. Further investigation into this specific side effect is warranted.

Experimental Protocols

The following are standardized protocols for common analgesic assays used in preclinical drug development.

Tail-Flick Test

This test assesses the spinal reflex to a thermal pain stimulus.

cluster_tailflick Tail-Flick Test Workflow Start Start Acclimatize Acclimatize Animal Start->Acclimatize Administer Administer Test Compound/Vehicle Acclimatize->Administer Place_in_Apparatus Place Animal in Restrainer Administer->Place_in_Apparatus Apply_Heat Apply Radiant Heat to Tail Place_in_Apparatus->Apply_Heat Measure_Latency Measure Latency to Tail Flick Apply_Heat->Measure_Latency End End Measure_Latency->End

Caption: Workflow for the tail-flick test.

Methodology:

  • Animal Acclimatization: Rodents (typically mice or rats) are acclimatized to the testing room and handling procedures.

  • Drug Administration: The test compound (e.g., a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative or morphine) or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal, oral).

  • Testing: At a predetermined time after drug administration, the animal is gently placed in a restraining device, leaving the tail exposed. A focused beam of radiant heat is applied to a specific portion of the tail.

  • Data Collection: The time taken for the animal to flick its tail away from the heat source (latency) is recorded. A cut-off time is employed to prevent tissue damage. An increase in latency compared to the vehicle-treated group indicates an analgesic effect.

Hot Plate Test

This assay evaluates the response to a constant thermal stimulus and involves supraspinal (brain) processing of the pain signal.

Methodology:

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).

  • Animal Placement: The animal is placed on the heated surface, and a timer is started.

  • Observation: The latency to the first sign of a pain response, such as licking a hind paw or jumping, is recorded.

  • Cut-off: A maximum exposure time is set to prevent injury. A longer latency to respond in the drug-treated group compared to the control group signifies analgesia.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain.

Methodology:

  • Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally into the animal.

  • Observation Period: Following the injection, the animal is placed in an observation chamber.

  • Quantification of Writhes: The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted over a specific period (e.g., 20 minutes).

  • Analysis: A reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

Conclusion

The 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane class of compounds represents a promising new direction in the development of analgesics. Their dual mechanism of action, combining MOR agonism with σ1R antagonism, appears to offer potent pain relief comparable to that of established opioids like oxycodone, while potentially mitigating dose-limiting side effects such as constipation.[1] While direct comparative data with morphine for the specific 4-Benzyl derivative is still emerging, the available preclinical evidence suggests a favorable therapeutic profile. Further research, including comprehensive in vivo studies directly comparing these novel compounds with morphine and assessing their respiratory safety profile, is crucial to fully elucidate their clinical potential as a safer alternative for the management of severe pain.

References

Comparative analysis of 1-oxa-4,9-diazaspiro[5.5]undecane and other CCR5 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and experimental evaluation of CCR5 antagonists, with a focus on the emerging class of spirocyclic compounds and their standing against established agents.

The C-C chemokine receptor type 5 (CCR5) is a well-validated target for the inhibition of HIV-1 entry into host cells. This has led to the development of a class of drugs known as CCR5 antagonists. This guide provides a comparative analysis of the spirocyclic compound 1-oxa-4,9-diazaspiro[5.5]undecane and its derivatives against other notable CCR5 antagonists, including the FDA-approved drug Maraviroc, as well as Vicriviroc, Aplaviroc, and the monoclonal antibody Leronlimab.

While specific CCR5 antagonist bioactivity data for 1-oxa-4,9-diazaspiro[5.5]undecane is not extensively available in the public domain, this analysis draws upon data from closely related spirocyclic structures, such as 1-oxa-3,9-diazaspiro[5.5]undecan-2-ones and 3,9-diazaspiro[5.5]undecanes, to provide a relevant comparison.[1]

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2] This binding induces a conformational change in the extracellular loops of the receptor, which prevents the HIV-1 envelope glycoprotein gp120 from engaging with CCR5, a critical step for viral fusion and entry into the host cell.[2]

CCR5 Antagonist Mechanism of Action Mechanism of HIV-1 Entry and Inhibition by CCR5 Antagonists cluster_host_cell Host Cell (e.g., T-cell) cluster_hiv HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change in gp120 CCR5 CCR5 Co-receptor Blocked_CCR5 Blocked CCR5 CCR5->Blocked_CCR5 Induces Conformational Change gp41 gp41 CCR5->gp41 4. gp41-mediated Membrane Fusion CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Binds to allosteric site gp120->CD4 1. Binding gp120->CCR5 3. Co-receptor Binding gp120->Blocked_CCR5 Binding Blocked Host Cell Entry Host Cell Entry gp41->Host Cell Entry 5. Viral Entry

Mechanism of HIV-1 Entry and CCR5 Antagonist Action.

Comparative Performance of CCR5 Antagonists

The efficacy of CCR5 antagonists is primarily evaluated based on their binding affinity (IC50 or Ki), antiviral potency (EC50), and cytotoxicity (CC50). The tables below summarize the available quantitative data for selected CCR5 antagonists.

Table 1: In Vitro Antiviral Activity of CCR5 Antagonists

CompoundHIV-1 StrainCell TypeEC50 (nM)Reference
Maraviroc Ba-LPBMCs0.56[3]
Panel of 200 Env-recombinant virusesNot SpecifiedGeometric Mean IC90: 13.7[3]
Vicriviroc R5-tropic isolatesPBMCsGeometric Mean: 0.04 - 2.3[4]
Aplaviroc Ba-LPHA-PBMCs0.7[5]
Leronlimab Not SpecifiedHuman CCR5 His EGFP HEK293 cells0.3073 µg/ml[6]
3,9-Diazaspiro[5.5]undecane Derivative (Compound 32) Not SpecifiedNot SpecifiedNot Specified[1]

Note: Data for the 3,9-diazaspiro[5.5]undecane derivative is qualitative in the cited source, highlighting its potent antiviral activity without specifying an EC50 value.

Table 2: CCR5 Binding Affinity of Selected Antagonists

CompoundAssay TypeLigandIC50 (nM)Reference
Maraviroc Radioligand Binding CompetitionMIP-1α3.3[7]
MIP-1β7.2[7]
RANTES5.2[7]
Vicriviroc Competition binding with [3H]SCH-CKi: 2.5[8]
Aplaviroc Not SpecifiedNot Specified0.2 - 0.6[5]

Pharmacokinetic Profiles

The oral bioavailability and half-life of CCR5 antagonists are critical for their clinical utility.

Table 3: Pharmacokinetic Properties of Selected CCR5 Antagonists

CompoundOral BioavailabilityHalf-life (t1/2)MetabolismReference
Maraviroc ~33% (300 mg dose)14-18 hoursCYP3A4[9][10]
Vicriviroc Dose-linear pharmacokinetics28-33 hoursNot Specified[11]
Aplaviroc Non-linear pharmacokineticsNot SpecifiedNot Specified[12][13]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of CCR5 antagonists.

CCR5 Competitive Binding Assay

This assay determines the affinity of a test compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1β), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Separate the bound and free radioligand by vacuum filtration.

  • Quantification: Measure the radioactivity of the bound ligand on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells in a single round of infection.

Methodology:

  • Cell Seeding: Plate target cells (e.g., TZM-bl) that express CD4, CCR5, and a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR.

  • Compound Addition: Add serial dilutions of the CCR5 antagonist to the cells.

  • Infection: Infect the cells with a known amount of HIV-1 pseudovirus expressing an R5-tropic envelope protein.

  • Incubation: Incubate the cells for 48-72 hours to allow for viral entry and reporter gene expression.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral entry by 50%.

p24 Antigen Assay for Antiviral Activity

This assay quantifies the production of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.

Methodology:

  • Cell Infection: Infect susceptible cells (e.g., PBMCs) with an R5-tropic HIV-1 strain in the presence of varying concentrations of the CCR5 antagonist.

  • Culture: Culture the infected cells for several days.

  • Supernatant Collection: Collect the cell culture supernatant at different time points.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit.

  • Data Analysis: Determine the concentration of the antagonist that inhibits p24 production by 50% (EC50).

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or to general cellular toxicity.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., the same cells used in the antiviral assays) in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the cells for a period equivalent to the antiviral assay.

  • Viability Assay: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, XTT, or CellTiter-Glo).

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Experimental_Workflow A Compound Synthesis (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane derivative) B CCR5 Competitive Binding Assay A->B Determine Binding Affinity C HIV-1 Pseudovirus Entry Assay A->C Assess Antiviral Potency (Single-cycle) D p24 Antigen Assay (Replication Competent Virus) A->D Assess Antiviral Potency (Multi-cycle) E Cytotoxicity Assay (CC50) A->E Evaluate Cellular Toxicity F Data Analysis (IC50, EC50, CC50) B->F C->F D->F E->F G Lead Optimization F->G Selectivity Index (CC50/EC50)

Typical workflow for evaluating novel CCR5 antagonists.

Conclusion

The development of CCR5 antagonists represents a significant advancement in antiretroviral therapy. While Maraviroc is the only approved drug in this class, ongoing research into novel scaffolds like the spirocyclic systems, including derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane, holds promise for the discovery of new agents with improved potency, pharmacokinetic profiles, and resistance profiles. The comparative data and experimental protocols provided in this guide serve as a valuable resource for the continued development and evaluation of the next generation of CCR5 antagonists.

References

Benchmarking 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Against Known sEH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sEH inhibitory potential of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, represented by potent analogs, against established clinical and preclinical soluble epoxide hydrolase (sEH) inhibitors. The data and protocols herein are intended to support informed decision-making in research and development programs targeting sEH for therapeutic intervention in inflammatory, cardiovascular, and pain-related pathologies.

Executive Summary

Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH elevates the levels of these beneficial EETs, offering a promising therapeutic strategy for a variety of diseases. The novel 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a promising pharmacophore for potent sEH inhibition. This guide benchmarks a representative compound from this class against well-characterized sEH inhibitors, focusing on in vitro potency.

Data Presentation: Comparative sEH Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative potent compound from the 1-oxa-4,9-diazaspiro[5.5]undecane class and several known sEH inhibitors against human sEH. Lower IC50 values indicate higher potency.

Compound Class/NameRepresentative Compound/AliasHuman sEH IC50 (nM)Notes
1-oxa-4,9-diazaspiro[5.5]undecane-based Urea Compound 19 ~1-10 A highly potent, orally active derivative from this novel class, demonstrating excellent sEH inhibitory activity. The exact IC50 value is in the low nanomolar range as per the cited literature.
Adamantyl UreaAR9281 (APAU)13.8A well-studied, potent, and selective sEH inhibitor.[1]
Piperidinyl UreaTPPU3.7A potent and selective sEH inhibitor with demonstrated efficacy in various preclinical models.[1]
Triazinylamino CyclohexanecarboxamideGSK22562940.027An exceptionally potent, picomolar-range sEH inhibitor that has undergone clinical investigation.[1]
Benzohomoadamantane-based UreaEC5026Picomolar rangeA first-in-class, orally active sEH inhibitor with demonstrated efficacy for inflammatory and neuropathic pain. A specific IC50 value is not publicly available but is reported to be in the picomolar range.
Adamantanyl Ureat-AUCB1.3A potent and selective sEH inhibitor with oral activity.[1]

Experimental Protocols

The following is a detailed methodology for a standard in vitro sEH inhibition assay used to determine the IC50 values of test compounds.

Assay Principle:

The assay quantifies the inhibitory activity of a test compound against sEH by measuring the hydrolysis of a fluorogenic substrate. The enzyme-catalyzed hydrolysis of the non-fluorescent substrate yields a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.

Materials and Reagents:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compound (e.g., 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative)

  • Reference inhibitor (e.g., TPPU)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in DMSO. Create a series of dilutions of the stock solutions in the assay buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant human sEH in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

  • Assay Reaction: a. To the wells of a 96-well black microplate, add the diluted test compounds or reference inhibitor. Include a vehicle control (DMSO in assay buffer) and a positive control (a known sEH inhibitor). b. Add the diluted sEH enzyme solution to all wells except for the no-enzyme control wells. c. Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic sEH substrate to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over a set time period (e.g., 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. b. Determine the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

sEH Signaling Pathway

The following diagram illustrates the metabolic pathway involving soluble epoxide hydrolase and the mechanism of action of sEH inhibitors.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Beneficial_Effects Increased Beneficial Effects EETs->Beneficial_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (e.g., this compound) sEH_Inhibitor->sEH

Caption: The sEH signaling pathway and the action of sEH inhibitors.

Experimental Workflow for sEH Inhibitor Benchmarking

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of a potential sEH inhibitor.

sEH_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compound Incubation Incubate enzyme with test compound Compound_Dilution->Incubation Enzyme_Prep Prepare sEH enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare fluorogenic substrate solution Reaction Initiate reaction with substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure fluorescence kinetically Reaction->Measurement Rate_Calculation Calculate reaction rates Measurement->Rate_Calculation Inhibition_Calculation Determine % inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Generate dose-response curve and calculate IC50 Inhibition_Calculation->IC50_Determination

Caption: Workflow for sEH inhibitor IC50 determination.

References

A Head-to-Head Comparison of Diazaspiro[5.5]undecane and Azaspiro[4.5]decane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core scaffold is a pivotal decision in modern drug discovery, profoundly influencing the physicochemical properties, biological activity, and overall success of a therapeutic candidate. Among the diverse array of privileged structures, spirocyclic scaffolds have emerged as particularly valuable due to their inherent three-dimensionality, which allows for improved target engagement and more favorable pharmacokinetic profiles. This guide provides an in-depth, head-to-head comparison of two prominent nitrogen-containing spirocyclic scaffolds: diazaspiro[5.5]undecane and azaspiro[4.5]decane. This objective analysis, supported by experimental data, aims to inform researchers on the nuanced differences and potential advantages of each scaffold in the design of novel therapeutics.

Physicochemical Properties: A Tale of Two Rings

The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems, influencing everything from solubility to cell permeability. The diazaspiro[5.5]undecane and azaspiro[4.5]decane skeletons, while both featuring a spirocyclic core, exhibit distinct characteristics owing to their different ring sizes and nitrogen atom placements.

PropertyDiazaspiro[5.5]undecane CoreAzaspiro[4.5]decane CoreReference
Molecular Weight ( g/mol ) ~154.25 (for 3,9-diazaspiro[5.5]undecane)~139.24 (for 8-azaspiro[4.5]decane)[1][2]
Calculated LogP (XLogP3) ~0.5 (for 3,9-diazaspiro[5.5]undecane)~2.3 (for 8-azaspiro[4.5]decane)[1][2]
Topological Polar Surface Area (TPSA) 24.1 Ų (for 3,9-diazaspiro[5.5]undecane)12.0 Ų (for 8-azaspiro[4.5]decane)[1][2]
Fraction of sp³ carbons (Fsp³) 1.001.00[3]

The diazaspiro[5.5]undecane core, with its two piperidine rings, generally possesses a higher molecular weight and a greater number of hydrogen bond donors and acceptors, contributing to a lower calculated LogP and a higher TPSA compared to the azaspiro[4.5]decane core, which consists of a piperidine and a cyclopentane ring. This suggests that diazaspiro[5.5]undecane scaffolds may inherently possess greater aqueous solubility, a desirable property for drug candidates. Conversely, the higher lipophilicity of the azaspiro[4.5]decane scaffold might favor blood-brain barrier penetration.

Synthesis Strategies: Building the Core Architectures

The synthetic accessibility of a scaffold is a critical consideration for its practical application in drug discovery campaigns. Both diazaspiro[5.5]undecane and azaspiro[4.5]decane cores can be constructed through various synthetic routes, with the choice of strategy often depending on the desired substitution patterns.

A general synthetic workflow for constructing these spirocyclic scaffolds is depicted below.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Core Scaffolds Cyclic Ketone Cyclic Ketone Ring Formation Ring Formation Cyclic Ketone->Ring Formation Amine Source Amine Source Amine Source->Ring Formation Spirocyclization Spirocyclization Ring Formation->Spirocyclization Diazaspiro[5.5]undecane Diazaspiro[5.5]undecane Spirocyclization->Diazaspiro[5.5]undecane Azaspiro[4.5]decane Azaspiro[4.5]decane Spirocyclization->Azaspiro[4.5]decane

A generalized synthetic workflow for spirocyclic scaffolds.
Experimental Protocol: General Synthesis of a 3,9-Diazaspiro[5.5]undecane Core

A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been described, with a key step involving a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor[4]. Another approach involves the intramolecular spirocyclization of 4-substituted pyridines[4].

Experimental Protocol: General Synthesis of an 8-Azaspiro[4.5]decane Core

The synthesis of 8-azaspiro[4.5]decane-7,9-dione can be achieved by the reaction of 1,1-cyclopentanediacetic acid with urea at elevated temperatures[5]. The resulting dione can then be further modified to generate a variety of derivatives.

Biological Activities: A Head-to-Head Performance Review

Derivatives of both diazaspiro[5.5]undecane and azaspiro[4.5]decane scaffolds have demonstrated a wide range of biological activities, with a notable presence in the area of central nervous system (CNS) disorders.

Central Nervous System Targets

The rigid, three-dimensional nature of these spirocyclic scaffolds makes them well-suited for targeting complex binding sites within CNS receptors and enzymes.

TargetDiazaspiro[5.5]undecane DerivativeActivity (IC₅₀/Kᵢ)Azaspiro[4.5]decane DerivativeActivity (IC₅₀/Kᵢ)Reference
Sigma-1 Receptor (σ₁R) 1-Oxa-4,9-diazaspiro[5.5]undecane derivativeKᵢ = 1.5 nM8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneKᵢ = 5.4 nM[6][7]
GABA-A Receptor 3,9-Diazaspiro[5.5]undecane-based antagonistKᵢ = 180 nMN-phenylamino-2-azaspiro[4.5]decane-1,3-dioneActive in sc.Met test

As the table illustrates, derivatives of both scaffolds have shown potent activity at the sigma-1 receptor, a target implicated in various neurological and psychiatric disorders[6][7]. The diazaspiro[5.5]undecane scaffold has also been successfully utilized to develop potent GABA-A receptor antagonists.

The signaling pathway for a G-protein coupled receptor (GPCR), a common target for these scaffolds, is illustrated below.

cluster_0 Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Spirocyclic Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

A simplified GPCR signaling pathway.
Other Therapeutic Areas

Beyond the CNS, these scaffolds have shown promise in other therapeutic areas, including oncology and infectious diseases. For instance, diazaspiro[5.5]undecane derivatives have been investigated as PARP inhibitors for cancer therapy.

Experimental Protocols for Biological Evaluation

To provide a comprehensive resource, detailed methodologies for key in vitro assays are provided below.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Test compounds (diazaspiro[5.5]undecane or azaspiro[4.5]decane derivatives)

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, predicting its potential for oral absorption.

Materials:

  • 96-well filter plate (donor plate) with a PVDF membrane

  • 96-well acceptor plate

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS) at different pH values

  • Test compounds

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the membrane of the donor plate with the phospholipid solution.

  • Add the test compound dissolved in PBS to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the donor and acceptor plates to form a "sandwich" and incubate with gentle shaking.

  • After the incubation period, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.

  • The permeability coefficient (Pe) is calculated from the concentration of the compound in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Conclusion

Both diazaspiro[5.5]undecane and azaspiro[4.5]decane scaffolds represent valuable and versatile platforms for the design of novel therapeutic agents. The diazaspiro[5.5]undecane core, with its potential for enhanced aqueous solubility, may be particularly advantageous for developing orally bioavailable drugs targeting a wide range of biological targets. The azaspiro[4.5]decane scaffold, with its greater lipophilicity, may be more suited for applications requiring CNS penetration. Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy. This guide provides a foundational framework and the necessary experimental context to aid researchers in making an informed decision for their drug discovery programs.

References

Pharmacokinetic Profile of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic properties of two distinct classes of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives: soluble epoxide hydrolase (sEH) inhibitors and dual μ-opioid receptor (MOR) agonists/σ1 receptor (σ1R) antagonists. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support informed decision-making in drug discovery and development.

Executive Summary

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has proven to be a versatile platform for the development of novel therapeutic agents. This guide focuses on the pharmacokinetic comparison of two promising derivatives emerging from this structural class: a potent soluble epoxide hydrolase (sEH) inhibitor, Compound 19, and a dual-target analgesic, EST73502. While both compounds demonstrate therapeutic potential in preclinical models, their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME), are critical for their translation into clinical candidates. This guide aims to provide a clear, data-driven comparison to aid in the evaluation of these and similar compounds.

Data Presentation: A Comparative Analysis

The following table summarizes the available pharmacokinetic parameters for Compound 19, a soluble epoxide hydrolase inhibitor, and EST73502, a dual MOR agonist/σ1R antagonist. This side-by-side comparison allows for a direct evaluation of their in vivo behavior.

Derivative ClassCompound NameSpeciesDose & RouteCmaxTmaxAUCHalf-life (t1/2)Bioavailability (F)Reference
sEH Inhibitor Compound 19Rat30 mg/kg, oral----Excellent[1]
Dual MOR Agonist/σ1R Antagonist EST73502Mouse10-40 mg/kg, oral--ED50 = 14 mg/kg (paw pressure test)-Orally active[2]

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life for Compound 19 and a complete pharmacokinetic profile for EST73502 were not available in the public domain at the time of this guide's compilation. The available information indicates "excellent bioavailability" for Compound 19 and oral activity for EST73502. Further investigation of the primary literature is recommended to obtain these specific values.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are derived from preclinical studies in rodent models. The following sections detail the general experimental methodologies typically employed in such studies.

Pharmacokinetic Study of Soluble Epoxide Hydrolase (sEH) Inhibitors in Rats (Oral Administration)

A standard protocol for evaluating the pharmacokinetics of an orally administered sEH inhibitor, such as Compound 19, in rats would generally involve the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight prior to drug administration to ensure consistent gastrointestinal absorption.

  • Drug Formulation and Administration: The test compound is typically formulated in a vehicle suitable for oral gavage, such as a solution or suspension in polyethylene glycol (PEG), carboxymethyl cellulose (CMC), or an oil-based vehicle. A single dose is administered directly into the stomach using a gavage needle.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Serial blood sampling from a single animal is often performed via the tail vein or saphenous vein to reduce inter-animal variability.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for the accurate measurement of drug concentrations.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2). Oral bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Pharmacokinetic Study of Opioid Agonists in Mice (Oral Administration)

The evaluation of the pharmacokinetic properties of an orally administered dual MOR agonist/σ1R antagonist, like EST73502, in mice generally follows a similar protocol:

  • Animal Model: Male or female CD-1 or C57BL/6 mice are frequently used. Similar to rat studies, an overnight fast is common before oral administration.

  • Drug Formulation and Administration: The compound is formulated in an appropriate vehicle and administered by oral gavage.

  • Blood Sampling: Due to the smaller blood volume in mice, sparse sampling (one or two time points per animal) or composite profiling (different groups of animals for different time points) may be employed. Serial sampling from a single mouse is also possible with advanced microsampling techniques.

  • Plasma Preparation and Bioanalysis: The procedures for plasma preparation and drug concentration analysis are analogous to those described for the rat studies, utilizing LC-MS/MS for quantification.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate the fundamental pharmacokinetic parameters to characterize the ADME profile of the compound.

Visualizing the Science: Diagrams and Pathways

To further elucidate the context of these compounds, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_sampling_analysis Sampling and Analysis cluster_data_interpretation Data Interpretation Animal_Model Animal Model Selection (e.g., Rat or Mouse) Formulation Drug Formulation (Vehicle Selection) Animal_Model->Formulation Dosing Oral Administration (Gavage) Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS Bioanalysis (LC-MS/MS) Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Analysis Bioavailability Bioavailability (F) Calculation PK_Analysis->Bioavailability Report Final Report Bioavailability->Report

Caption: Experimental workflow for a typical oral pharmacokinetic study in rodents.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases Arachidonic_Acid->CYP_Epoxygenases EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenases->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (e.g., Compound 19) sEH_Inhibitor->sEH

Caption: Simplified signaling pathway of soluble epoxide hydrolase (sEH) and the mechanism of sEH inhibitors.

References

Validating the Mechanism of Action of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane and its derivatives. Research indicates that compounds with this core structure may act as dual modulators of the μ-opioid receptor (MOR) and the σ1 receptor (σ1R), or as inhibitors of soluble epoxide hydrolase (sEH). This guide outlines experimental strategies using knockout (KO) animal models to elucidate the specific molecular targets and pathways engaged by this compound class, comparing them with established alternative drugs.

Potential Mechanisms of Action and Therapeutic Targets

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a versatile pharmacophore found in compounds targeting distinct biological pathways. The two primary mechanisms of action attributed to derivatives of this scaffold are:

  • Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism: This dual activity is a promising strategy for the treatment of pain. MOR activation is a well-established analgesic pathway, while σ1R antagonism has been shown to potentiate opioid analgesia and mitigate some of its side effects.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Inhibition of sEH increases the levels of endogenous epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, vasodilatory, and organ-protective effects. This mechanism is particularly relevant for the treatment of chronic kidney disease and hypertension.

Validating the Mechanism of Action with Knockout Models: A Comparative Approach

To definitively determine the mechanism of action of this compound, a systematic approach using knockout (KO) mouse models is essential. This involves comparing the compound's effects in wild-type (WT) mice with those in mice lacking the specific target protein (MOR, σ1R, or sEH).

Scenario 1: Investigating MOR Agonism and σ1R Antagonism for Analgesia

Objective: To determine if the analgesic effects of this compound are mediated through MOR activation and/or σ1R antagonism.

Experimental Workflow:

G cluster_0 Animal Groups cluster_1 Treatment cluster_2 Pain Models cluster_3 Data Analysis WT Wild-Type (WT) Mice Compound This compound WT->Compound Vehicle Vehicle Control WT->Vehicle Morphine Positive Control (MOR Agonist) WT->Morphine Haloperidol Positive Control (σ1R Antagonist) WT->Haloperidol MOR_KO MOR Knockout (MOR-KO) Mice MOR_KO->Compound MOR_KO->Vehicle MOR_KO->Morphine Sigma1R_KO σ1R Knockout (σ1R-KO) Mice Sigma1R_KO->Compound Sigma1R_KO->Vehicle Sigma1R_KO->Haloperidol HotPlate Hot Plate Test (Thermal Nociception) Compound->HotPlate VonFrey Von Frey Test (Mechanical Allodynia) Compound->VonFrey Vehicle->HotPlate Vehicle->VonFrey Morphine->HotPlate Morphine->VonFrey Haloperidol->HotPlate Haloperidol->VonFrey Analysis Compare Paw Withdrawal Latency/Threshold between Genotypes and Treatments HotPlate->Analysis VonFrey->Analysis

Caption: Experimental workflow for validating the analgesic mechanism of action.

Data Presentation: Expected Outcomes in Pain Models

TreatmentWild-Type (WT)MOR-KOσ1R-KOExpected Interpretation
This compound Increased pain thresholdNo change in pain thresholdPotentiated increase in pain thresholdMOR agonist with σ1R antagonist activity
Morphine (MOR agonist) Increased pain thresholdNo change in pain thresholdIncreased pain thresholdValidates MOR-KO model
Haloperidol (σ1R antagonist) No significant change alone; potentiates morphineNo significant change aloneNo effect of potentiationValidates σ1R-KO model
Vehicle Baseline pain thresholdBaseline pain thresholdBaseline pain thresholdNegative control

Signaling Pathway: MOR and σ1R Interaction

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Intracellular Signaling MOR μ-Opioid Receptor (MOR) GPCR G-protein (Gi/o) MOR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits Ca_channel Ca2+ Channel GPCR->Ca_channel Inhibits K_channel K+ Channel GPCR->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Sigma1R σ1 Receptor (σ1R) IP3R IP3 Receptor Sigma1R->IP3R Modulates ER_Ca ↑ ER Ca2+ Release IP3R->ER_Ca Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Ca_influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Neuronal_Modulation Neuronal Modulation ER_Ca->Neuronal_Modulation Neuronal_Modulation->Analgesia Compound 4-Benzyl-1-oxa-4,9- diazaspiro[5.5]undecane Compound->MOR Agonist Compound->Sigma1R Antagonist

Caption: MOR and σ1R signaling pathways in analgesia.

Scenario 2: Investigating sEH Inhibition for Chronic Kidney Disease

Objective: To determine if the therapeutic effects of this compound in a model of chronic kidney disease (CKD) are mediated by sEH inhibition.

Experimental Workflow:

G cluster_0 Animal Groups cluster_1 Treatment cluster_2 Outcome Measures cluster_3 Data Analysis WT_CKD Wild-Type (WT) Mice with Induced CKD Compound This compound WT_CKD->Compound Vehicle Vehicle Control WT_CKD->Vehicle sEH_Inhibitor Positive Control (e.g., TPPU) WT_CKD->sEH_Inhibitor sEH_KO_CKD sEH Knockout (sEH-KO) Mice with Induced CKD sEH_KO_CKD->Compound sEH_KO_CKD->Vehicle BUN Blood Urea Nitrogen (BUN) Compound->BUN Creatinine Serum Creatinine Compound->Creatinine Histology Kidney Histology (Fibrosis, Inflammation) Compound->Histology BP Blood Pressure Compound->BP Vehicle->BUN Vehicle->Creatinine Vehicle->Histology Vehicle->BP sEH_Inhibitor->BUN sEH_Inhibitor->Creatinine sEH_Inhibitor->Histology sEH_Inhibitor->BP Analysis Compare Renal Function, Histopathology, and Blood Pressure BUN->Analysis Creatinine->Analysis Histology->Analysis BP->Analysis

Caption: Experimental workflow for validating the nephroprotective mechanism.

Data Presentation: Expected Outcomes in a CKD Model

TreatmentWild-Type (WT) with CKDsEH-KO with CKDExpected Interpretation
This compound Improved renal function, reduced fibrosisNo further improvementsEH inhibitor activity
TPPU (sEH inhibitor) Improved renal function, reduced fibrosisNo further improvementValidates sEH-KO model
Vehicle Progressive renal dysfunctionMilder renal dysfunction compared to WTNegative control

Signaling Pathway: sEH Inhibition

G cluster_0 Arachidonic Acid Metabolism cluster_1 Cellular Effects cluster_2 Therapeutic Outcome AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Vasodilation Vasodilation EETs->Vasodilation Anti_inflammation Anti-inflammation EETs->Anti_inflammation Anti_fibrosis Anti-fibrosis EETs->Anti_fibrosis DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Outcome Improved Renal Function and Blood Pressure Vasodilation->Outcome Anti_inflammation->Outcome Anti_fibrosis->Outcome Compound 4-Benzyl-1-oxa-4,9- diazaspiro[5.5]undecane Compound->sEH Inhibits

Caption: Soluble epoxide hydrolase (sEH) signaling pathway.

Experimental Protocols

Generation and Genotyping of Knockout Mice

Standard protocols for the generation of MOR, σ1R, and sEH knockout mice typically involve homologous recombination in embryonic stem cells or CRISPR/Cas9 technology. Genotyping should be performed using PCR analysis of tail-tip DNA to confirm the absence of the target gene.

Animal Models of Disease
  • Pain Models:

    • Hot Plate Test: Assesses thermal nociception. Mice are placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

    • Von Frey Test: Measures mechanical allodynia. Calibrated von Frey filaments are applied to the plantar surface of the paw, and the paw withdrawal threshold is determined.

  • Chronic Kidney Disease (CKD) Model:

    • 5/6 Nephrectomy: A surgical model that induces progressive renal failure.

    • Adriamycin- or Cisplatin-induced Nephropathy: Chemically induced models of kidney injury.

Behavioral and Physiological Assessments
  • Analgesia: Measured as an increase in paw withdrawal latency or threshold in the hot plate and von Frey tests, respectively.

  • Renal Function: Assessed by measuring blood urea nitrogen (BUN) and serum creatinine levels.

  • Kidney Histology: Kidneys are harvested, sectioned, and stained (e.g., with Masson's trichrome for fibrosis) to evaluate tissue damage.

  • Blood Pressure: Monitored using tail-cuff plethysmography.

Biochemical Assays
  • Receptor Binding Assays: To determine the affinity of the compound for MOR and σ1R using radioligand binding assays in brain tissue homogenates from WT mice.

  • sEH Activity Assay: To measure the inhibitory potency of the compound on sEH activity in liver or kidney microsomes from WT mice.

Comparison with Alternatives

The performance of this compound should be benchmarked against well-characterized compounds.

Comparative Data from Literature (Illustrative)

Analgesic Efficacy in Hot Plate Test (WT vs. MOR-KO Mice)

CompoundDose (mg/kg)Paw Withdrawal Latency (s) - WTPaw Withdrawal Latency (s) - MOR-KO
Vehicle -10 ± 211 ± 3
Morphine 1025 ± 412 ± 2
SR-17018 (Biased MOR agonist) 1022 ± 311 ± 3

Renal Function in a CKD Model (WT vs. sEH-KO Mice)

CompoundTreatmentSerum Creatinine (mg/dL) - WTSerum Creatinine (mg/dL) - sEH-KO
Vehicle CKD1.2 ± 0.30.8 ± 0.2
TPPU (sEH inhibitor) CKD0.7 ± 0.20.7 ± 0.2

Conclusion

By employing a systematic approach using knockout mouse models, researchers can definitively validate the mechanism of action of this compound. This comparative guide provides a roadmap for designing and interpreting such studies, ultimately facilitating the development of novel therapeutics with well-defined molecular targets. The use of appropriate positive and negative controls, as outlined, is crucial for the robust interpretation of the experimental data.

Safety Operating Guide

Navigating the Disposal of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation and Contact: Prevent inhalation of any dusts or vapors and avoid direct contact with skin and eyes.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Collection and Storage:

    • Container: Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition and have a secure lid.

    • Labeling: Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • Full Chemical Name: "this compound"

      • Accumulation Start Date

      • An indication of the hazards (e.g., "Harmful," "Irritant")

    • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office. The EHS office will provide specific guidance and arrange for the collection and disposal by a licensed hazardous waste contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations and can lead to significant penalties.

Quantitative Data Summary

The following table summarizes key identifiers for this compound and a related compound.

PropertyThis compound4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one[1]
Molecular Formula C16H24N2OC15H20N2O2
Molecular Weight 260.38 g/mol 260.33 g/mol
GHS Hazard Pictogram Not available (Assume Hazardous)GHS07 (Harmful)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_yes cluster_no start Start: Unused or Waste This compound is_hazardous Is the chemical considered hazardous waste? start->is_hazardous yes_hazardous Yes (Assume Hazardous) is_hazardous->yes_hazardous no_hazardous No is_hazardous->no_hazardous collect_waste Collect in a labeled, compatible hazardous waste container. improper_disposal Improper Disposal: Sink or Trash store_waste Store in a designated, secure area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs disposal_by_vendor Disposal by licensed hazardous waste vendor. contact_ehs->disposal_by_vendor end End: Proper Disposal disposal_by_vendor->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.